p-Iodoclonidine hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2IN3.ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;/h3-4H,1-2H2,(H2,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCGXOSKNHMYAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=C(C=C2Cl)I)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60910676 | |
| Record name | 2-[(2,6-Dichloro-4-iodophenyl)imino]imidazoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60910676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>58.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500361 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
108294-53-7 | |
| Record name | 2-[(2,6-Dichloro-4-iodophenyl)imino]imidazoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60910676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Iodoclonidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of p-Iodoclonidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of p-Iodoclonidine hydrochloride, a key research compound in the study of adrenergic signaling. This document details its physical and chemical characteristics, mechanism of action, and the experimental protocols used for its characterization, presented with clarity and detail for the scientific community.
Chemical and Physical Properties
This compound is a derivative of clonidine, an α2-adrenergic receptor agonist. The introduction of an iodine atom at the para position of the phenyl ring significantly influences its receptor binding and functional activity.
| Property | Value | Source(s) |
| Formal Name | N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro-1H-imidazol-2-amine, monohydrochloride | [1][2] |
| CAS Number | 108294-57-1 | [1][3] |
| Molecular Formula | C₉H₈Cl₂IN₃ • HCl | [1][2] |
| Molecular Weight | 392.5 g/mol | [1] |
| Purity | ≥98% | [1][3] |
| Formulation | A crystalline solid | [1][3] |
| Solubility | DMF: 0.25 mg/mlDMSO: 1 mg/mlEthanol: 1 mg/mlPBS (pH 7.2): 5 mg/ml | [1][3] |
| λmax | 216, 247 nm | [1][3] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
Mechanism of Action and Signaling Pathway
This compound is a partial agonist of the α2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1][4] Its mechanism of action involves binding to α2-adrenergic receptors, which are coupled to inhibitory G-proteins (Gi). This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[5]
The partial agonism of p-Iodoclonidine is characterized by its ability to bind to the receptor with high affinity, while only weakly activating the downstream signaling cascade compared to a full agonist like epinephrine.[4][6] This results in a submaximal biological response, even at saturating concentrations.
Pharmacological Data
The pharmacological profile of this compound has been characterized through various in vitro assays, demonstrating its high affinity for the α2-adrenergic receptor and its partial agonist activity.
| Parameter | Value | Assay System | Source(s) |
| Ki (inhibition constant) | 1.0 nM | Competition for [3H]bromoxidine binding in human platelet membranes | [4] |
| Kd (dissociation constant) | 0.5 ± 0.1 nM | Binding to α2B-AR in NG-10815 cell membranes | [4] |
| IC50 (half maximal inhibitory concentration) | 5.1 µM | Inhibition of epinephrine-induced platelet aggregation | [1][4] |
| EC50 (half maximal effective concentration) | 1.5 µM | Potentiation of ADP-induced platelet aggregation | [1][4] |
Experimental Protocols
The characterization of this compound relies on a suite of standardized pharmacological assays. Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay (Competition Assay)
This protocol is adapted from methodologies used to determine the binding affinity of ligands for the α2-adrenergic receptor.[4][7][8]
Methodology:
-
Membrane Preparation: Human platelet membranes are prepared by homogenization and differential centrifugation. The final pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: In a 96-well plate, incubate the platelet membranes (typically 50-100 µg of protein) with a fixed concentration of the radioligand (e.g., [3H]bromoxidine) and a range of concentrations of unlabeled this compound.
-
Equilibration: The reaction is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylate Cyclase Inhibition Assay
This assay measures the functional consequence of α2-adrenergic receptor activation by this compound.[9][10][11]
Methodology:
-
Membrane Preparation: Prepare human platelet membranes as described for the radioligand binding assay.
-
Reaction Mixture: Prepare a reaction mixture containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and GTP in a suitable buffer.
-
Incubation: Add the platelet membranes to the reaction mixture with varying concentrations of this compound. The reaction is initiated by the addition of a stimulator of adenylyl cyclase (e.g., forskolin or prostaglandin E1).
-
Termination: After a defined incubation period (e.g., 10 minutes at 30°C), the reaction is stopped by heating or the addition of acid.
-
cAMP Quantification: The amount of cAMP produced is measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of this compound that causes a 50% inhibition of stimulated adenylyl cyclase activity (IC50) is determined.
Platelet Aggregation Assay
This assay assesses the effect of this compound on platelet function.[12][13][14]
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected in an anticoagulant (e.g., sodium citrate) and centrifuged at a low speed to obtain PRP. Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed.
-
Assay Setup: The assay is performed in an aggregometer. A cuvette containing PRP is placed in the instrument, and the baseline light transmission is set using PPP as a reference (100% transmission).
-
Incubation: PRP is pre-incubated with different concentrations of this compound.
-
Aggregation Induction: A platelet agonist, such as ADP (to test for potentiation) or epinephrine (to test for inhibition), is added to the PRP to induce aggregation.
-
Monitoring: As platelets aggregate, the turbidity of the PRP decreases, and the light transmission increases. This change is recorded over time.
-
Data Analysis: The extent of platelet aggregation is quantified. For potentiation of ADP-induced aggregation, the EC50 is the concentration of this compound that produces 50% of the maximal potentiation. For inhibition of epinephrine-induced aggregation, the IC50 is the concentration that inhibits the aggregation response by 50%.
Synthesis
The synthesis of p-Iodoclonidine can be adapted from methods developed for other clonidine derivatives. A general synthetic scheme is outlined below, based on patented procedures.[15]
This guide serves as a foundational resource for researchers engaged in the study of α2-adrenergic receptors and related compounds. The detailed information on the chemical properties, pharmacological activity, and experimental methodologies of this compound is intended to facilitate further investigation and drug development efforts in this critical area of pharmacology.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. p-iodo-Clonidine (hydrochloride) | CAS 108294-57-1 | Cayman Chemical | Biomol.com [biomol.com]
- 4. p-[125I]iodoclonidine is a partial agonist at the alpha 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clonidine and para-aminoclonidine, partial agonists for the alpha2-adrenergic receptor on intact human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of adenylate cyclase is mediated by the high affinity conformation of the alpha 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha 2-adrenergic receptor-mediated regulation of adenylate cyclase in the intact human platelet. Evidence for a receptor reserve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid kinetics of alpha 2-adrenergic inhibition of adenylate cyclase. Evidence for a distal rate-limiting step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. US5684156A - Process for preparation of clonidine derivatives - Google Patents [patents.google.com]
p-Iodoclonidine hydrochloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of p-Iodoclonidine hydrochloride, a critical tool in adrenergic receptor research. It details its chemical properties, pharmacological actions, and the experimental methodologies used to characterize its function.
Core Chemical and Physical Data
This compound is a high-affinity partial agonist for the α2-adrenergic receptor.[1][2][3] Its fundamental properties are summarized below. A minor discrepancy exists in the reported CAS numbers across suppliers.
| Property | Value | Citations |
| Chemical Name | 2-[(2,6-Dichloro-4-iodophenyl)imino]imidazoline hydrochloride | [1][4] |
| CAS Number | 108294-53-7 or 108294-57-1 | [1][2][4][5] |
| Molecular Formula | C₉H₈Cl₂IN₃・HCl | [1][2] |
| Molecular Weight | 392.45 g/mol | [1][4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water |
Pharmacological Profile
This compound is recognized for its specific interaction with the α2-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) family associated with the Gi heterotrimeric G-protein.[3][6] Its partial agonist activity means that while it binds to the receptor with high affinity, it elicits a submaximal response compared to full agonists.
Receptor Binding and Affinity
Radioligand binding assays are fundamental to characterizing the interaction of p-Iodoclonidine with its receptor. The iodinated form, p-[¹²⁵I]iodoclonidine, is a key tool for these studies.
| Parameter | Value | Target | Citations |
| Kᵢ (inhibition constant) | 1.0 nM | α2-adrenergic receptor | [2][3][7] |
| KᏧ (dissociation constant) | 1.2 ± 0.1 nM | Human platelet membranes | [1] |
| KᏧ (dissociation constant) | 0.5 ± 0.1 nM | α2B-AR in NG-10815 cell membranes | [1][3] |
| Association Rate (kₒₙ) | 8.0 ± 2.7 x 10⁶ M⁻¹ sec⁻¹ | Human platelet membranes | [1] |
| Dissociation Rate (kₒff) | 2.0 ± 0.8 x 10⁻³ sec⁻¹ | Human platelet membranes | [1] |
Functional Activity
This compound demonstrates a distinct functional profile as a partial agonist. It minimally inhibits adenylate cyclase on its own but modulates the effects of other signaling molecules.[2][3][7]
| Assay | Effect | EC₅₀ / IC₅₀ | Citations |
| Adenylate Cyclase Inhibition | Minimal agonist activity | - | [2][3][7] |
| ADP-Induced Platelet Aggregation | Potentiation | 1.5 µM | [1][2][7] |
| Epinephrine-Induced Aggregation | Inhibition | 5.1 µM | [1][2][7] |
Signaling Pathway
This compound exerts its effects by binding to the α2-adrenergic receptor, which is coupled to an inhibitory G-protein (Gi). This interaction inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates various downstream cellular processes.
Caption: Signaling pathway of this compound.
Experimental Protocols
The following are generalized protocols based on standard methodologies for characterizing ligands like this compound.
Radioligand Binding Assay (Competition)
This protocol determines the binding affinity (Kᵢ) of this compound by measuring its ability to compete with a known radioligand for binding to the α2-adrenergic receptor.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the α2-adrenergic receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]yohimbine), and a range of concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀, from which the Kᵢ can be calculated using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This functional assay measures the effect of this compound on platelet aggregation induced by other agents.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain fresh whole blood and centrifuge at a low speed to separate the PRP.
-
Assay Procedure: Place a sample of PRP in an aggregometer cuvette with a stir bar.
-
Baseline Measurement: Record the baseline light transmittance through the PRP.
-
Compound Addition: Add this compound or vehicle control and incubate.
-
Induction of Aggregation: Add a sub-maximal concentration of an aggregating agent like ADP or epinephrine to induce platelet aggregation.
-
Measurement: Monitor the change in light transmittance as the platelets aggregate.
-
Data Analysis: Quantify the extent of aggregation and compare the effects of different concentrations of this compound to determine its potentiating or inhibitory effects.
This guide provides foundational information for the use of this compound in a research setting. For specific applications, further optimization of these protocols may be necessary.
References
- 1. p-[125I]iodoclonidine is a partial agonist at the alpha 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. scbt.com [scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. US5684156A - Process for preparation of clonidine derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to the Mechanism of Action of p-Iodoclonidine Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction p-Iodoclonidine (PIC) hydrochloride is an imidazoline derivative and a structural analog of clonidine, a well-known antihypertensive agent[1]. It is primarily characterized as a high-affinity partial agonist for the α2-adrenergic receptor (α2-AR)[2][3][4][5]. This property makes it an invaluable radiolabeled probe, particularly in its 125I-iodinated form ([¹²⁵I]PIC), for the study of α2-adrenergic receptor pharmacology, density, and function in tissues with low receptor expression[4][6]. This guide provides a comprehensive overview of its binding characteristics, signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action: α2-Adrenergic Receptor Partial Agonism
The principal mechanism of action for p-Iodoclonidine is its interaction with α2-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) that associate with inhibitory G proteins (Gi)[2]. As a partial agonist, PIC binds to the α2-AR and elicits a response that is lower than that of a full agonist, such as epinephrine or norepinephrine.
The binding of PIC to the α2-AR initiates the following signaling cascade:
-
Receptor Binding and Gi Protein Activation: PIC binds to the α2-AR, inducing a conformational change that activates the associated heterotrimeric Gi protein.
-
Dissociation of G Protein Subunits: The activated Gi protein releases its GDP, binds GTP, and dissociates into its αi and βγ subunits.
-
Inhibition of Adenylate Cyclase: The activated αi subunit directly inhibits the enzyme adenylate cyclase.
-
Reduction of cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP) from ATP[2].
-
Downstream Physiological Effects: The reduction in cAMP levels decreases the activity of protein kinase A (PKA), leading to various cellular responses, including the inhibition of neurotransmitter release from presynaptic terminals and smooth muscle contraction[2]. The reduction of sympathetic outflow from the central nervous system is a key outcome that contributes to the hypotensive effects of clonidine-like drugs[1][7].
References
- 1. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. [<sup>125</sup>I]p-iodoclonidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. p-[125I]iodoclonidine is a partial agonist at the alpha 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Clonidine Hydrochloride? [synapse.patsnap.com]
p-Iodoclonidine Hydrochloride: An In-depth Technical Guide to an Alpha-2 Adrenergic Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of p-Iodoclonidine hydrochloride, a key pharmacological tool in the study of the alpha-2 (α2) adrenergic receptor system. This document details its binding characteristics, functional activity as a partial agonist, and the experimental methodologies used for its characterization.
Introduction
p-Iodoclonidine (PIC) is a derivative of the well-known α2-adrenergic agonist, clonidine. As a partial agonist, it exhibits both agonistic and antagonistic properties, making it a valuable ligand for probing the structure and function of α2-adrenergic receptors. Its radioiodinated form, p-[¹²⁵I]iodoclonidine, is a widely used radioligand in binding assays due to its high affinity and specificity. This guide will delve into the quantitative pharmacology of p-Iodoclonidine, the signaling pathways it modulates, and the detailed experimental protocols for its study.
Quantitative Pharmacological Data
The following tables summarize the binding affinity and functional potency of this compound at α2-adrenergic receptors. It is important to note that these values are derived from various studies using different tissues and cell lines, which can influence the results.
Table 1: Binding Affinity of p-Iodoclonidine at Alpha-2 Adrenergic Receptors
| Receptor Subtype | Radioligand | Preparation | K_d (nM) | K_i (nM) | B_max (fmol/mg protein) | Reference |
| α2 (undifferentiated) | p-[¹²⁵I]iodoclonidine | Rat Cerebral Cortical Membranes | 0.6 | - | 230 | [1] |
| α2 (undifferentiated) | p-[¹²⁵I]iodoclonidine | Human Platelet Membranes | 1.2 ± 0.1 | - | - | [2] |
| α2B | p-[¹²⁵I]iodoclonidine | NG-10815 Cell Membranes | 0.5 ± 0.1 | - | - | [2] |
| α2 (undifferentiated) | p-Iodoclonidine (unlabeled) | Human Platelet Membranes | - | 1.0 (vs. [³H]bromoxidine) | - | [2] |
| α2 (undifferentiated) | p-Iodoclonidine (unlabeled) | Human Platelet Membranes | - | 3.7 (high affinity, vs. [³H]yohimbine) | - | [2] |
| α2 (undifferentiated) | p-Iodoclonidine (unlabeled) | Human Platelet Membranes | - | 84 (low affinity, vs. [³H]yohimbine) | - | [2] |
Table 2: Functional Activity of p-Iodoclonidine
| Assay | Cell/Tissue Type | Parameter | Value | E_max (% of full agonist) | Reference |
| Adenylate Cyclase Inhibition | SK-N-SH Neuroblastoma Cells | EC₅₀ | 347 ± 60 nM | 76 ± 3% (vs. Epinephrine at 72 ± 3%) | [1] |
| Platelet Aggregation (Potentiation of ADP-induced) | Human Platelets | EC₅₀ | 1.5 µM | Not Applicable | [2] |
| Platelet Aggregation (Inhibition of Epinephrine-induced) | Human Platelets | IC₅₀ | 5.1 µM | Not Applicable | [2] |
Signaling Pathways
p-Iodoclonidine, as a partial agonist at α2-adrenergic receptors, primarily modulates intracellular signaling through the G_i/o family of G proteins. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (K_d and K_i) and receptor density (B_max) of p-Iodoclonidine.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissue expressing α2-adrenergic receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
-
Binding Assay:
-
For saturation binding, set up a series of tubes containing a fixed amount of membrane protein (e.g., 50-100 µg) and increasing concentrations of p-[¹²⁵I]iodoclonidine.
-
For competition binding, use a fixed concentration of p-[¹²⁵I]iodoclonidine (typically near its K_d value) and increasing concentrations of unlabeled p-Iodoclonidine or other competing ligands.
-
Include tubes for determining non-specific binding, which contain a high concentration of an unlabeled α2-adrenergic antagonist (e.g., yohimbine) in addition to the radioligand.
-
Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation experiments, analyze the data using Scatchard plots to determine K_d and B_max.
-
For competition experiments, determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) and calculate the K_i value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the ability of p-Iodoclonidine to inhibit adenylyl cyclase activity.
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture a suitable cell line endogenously or recombinantly expressing the α2-adrenergic receptor subtype of interest (e.g., HEK293, CHO, SK-N-SH).
-
Plate the cells in a multi-well format (e.g., 96-well plate) and allow them to adhere and grow to a desired confluency.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.
-
Add varying concentrations of p-Iodoclonidine to the wells.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin (e.g., 1-10 µM).
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Terminate the reaction and lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP concentration using a competitive immunoassay format, such as ELISA, Homogeneous Time-Resolved Fluorescence (HTRF), or AlphaScreen.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of p-Iodoclonidine.
-
Determine the EC₅₀ (concentration producing 50% of the maximal inhibition) and E_max (maximal inhibition) values from the curve.
-
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G proteins by the α2-adrenergic receptor upon binding of p-Iodoclonidine.[3][4]
Detailed Methodology:
-
Membrane Preparation:
-
Prepare cell membranes as described in the radioligand binding assay protocol.
-
-
GTPγS Binding:
-
In a multi-well plate, combine the cell membranes (e.g., 10-20 µg of protein) with an assay buffer containing GDP (to ensure G proteins are in an inactive state), MgCl₂, and varying concentrations of p-Iodoclonidine.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the mixture at 30°C for a specified time (e.g., 60 minutes).
-
Include control wells for basal binding (no agonist) and non-specific binding (with a high concentration of unlabeled GTPγS).
-
-
Separation and Detection:
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding of [³⁵S]GTPγS at each concentration of p-Iodoclonidine.
-
Plot the stimulated [³⁵S]GTPγS binding against the log concentration of p-Iodoclonidine to generate a dose-response curve.
-
Determine the EC₅₀ and E_max values to quantify the potency and efficacy of p-Iodoclonidine in stimulating G protein activation.[3]
-
Conclusion
This compound is an indispensable tool for the pharmacological characterization of α2-adrenergic receptors. Its partial agonist nature allows for the detailed investigation of receptor activation and signaling. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of adrenergic pharmacology. Further research is warranted to fully elucidate the subtype-selectivity and downstream signaling effects of this important compound.
References
- 1. p-[125I]iodoclonidine, a novel radiolabeled agonist for studying central alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p-[125I]iodoclonidine is a partial agonist at the alpha 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
The Advent of a Key Research Tool: A Technical Guide to p-Iodoclonidine
For Immediate Release
This technical guide provides an in-depth overview of the discovery, history, and application of p-Iodoclonidine (PIC) as a pivotal research tool in the study of α2-adrenergic receptors. Tailored for researchers, scientists, and drug development professionals, this document details the pharmacological properties, experimental applications, and underlying signaling mechanisms of this critical compound.
Discovery and History
p-Iodoclonidine emerged from the scientific pursuit of more specific and high-affinity ligands for the α2-adrenergic receptor, a key player in cardiovascular and neurological functions. Building upon the structure of clonidine, a known α2-adrenergic agonist, researchers introduced an iodine atom at the para position of the phenyl ring. This modification led to the synthesis of a compound with a remarkably high affinity for the α2-adrenergic receptor[1]. The radioiodinated version, p-[125I]iodoclonidine ([125I]PIC), proved to be a particularly valuable radioligand, enabling detailed characterization and quantification of α2-adrenergic receptors in various tissues[1][2].
Early studies in the late 1980s and early 1990s established p-Iodoclonidine as a partial agonist[3][4][5]. While it binds to the receptor with high affinity, it elicits a submaximal response compared to full agonists like epinephrine. This characteristic has made it an invaluable tool for dissecting the conformational changes associated with receptor activation and for studying the coupling of the receptor to its downstream signaling pathways[2]. Its development marked a significant step forward in adrenergic pharmacology, providing a probe that was instrumental in differentiating receptor subtypes and understanding their physiological roles.
Pharmacological Profile
The pharmacological characteristics of p-Iodoclonidine have been extensively documented across various experimental systems. Its high affinity and partial agonist activity are its defining features.
Binding Affinity and Kinetics
p-Iodoclonidine, particularly in its radiolabeled form, exhibits high-affinity binding to α2-adrenergic receptors. The following tables summarize key quantitative data from seminal studies.
Table 1: Binding Affinity of p-Iodoclonidine and [125I]p-Iodoclonidine
| Ligand | Preparation | Radioligand Used for Competition | Ki (nM) | IC50 (nM) | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| p-Iodoclonidine | Human platelet plasma membranes | [3H]bromoxidine | 1.0 | - | - | - | [3][5][6] |
| p-Iodoclonidine | Human platelet membranes | [3H]yohimbine | 3.7 (high affinity), 84 (low affinity) | - | - | - | [4][6] |
| [125I]p-Iodoclonidine | Rat cerebral cortical membranes | - | - | - | 0.6 | 230 | [2] |
| [125I]p-Iodoclonidine | Human platelet membranes | - | - | - | 1.2 ± 0.1 | - | [4][6] |
| [125I]p-Iodoclonidine | NG-10815 cell membranes (α2B-AR) | - | - | - | 0.5 ± 0.1 | - | [4][6] |
| p-Iodoclonidine | Purified human platelet plasma membrane | - | - | 1.5 | - | - | [1] |
Table 2: Kinetic Parameters of [125I]p-Iodoclonidine Binding
| Preparation | kon (M-1 sec-1) | koff (sec-1) | Reference |
| Human platelet membranes | 8.0 ± 2.7 x 106 | 2.0 ± 0.8 x 10-3 | [4][6] |
| Rat cerebral cortical membranes | Biphasic: kobs = 0.96 min-1 (fast), 0.031 min-1 (slow) | Biphasic: k1 = 0.32 min-1 (fast), k2 = 0.006 min-1 (slow) | [2] |
Functional Activity
As a partial agonist, p-Iodoclonidine's efficacy varies depending on the cellular context and the specific signaling pathway being measured.
Table 3: Functional Efficacy of p-Iodoclonidine
| Assay | Cell/Tissue System | EC50 (nM) | IC50 (nM) | Maximal Response | Reference |
| cAMP Accumulation Attenuation | SK-N-SH neuroblastoma cells | 347 ± 60 | - | 76 ± 3% attenuation | [2] |
| Potentiation of ADP-induced Platelet Aggregation | Human platelets | 1500 | - | - | [3][4][5][6] |
| Inhibition of Epinephrine-induced Platelet Aggregation | Human platelets | - | 5100 | - | [3][4][5][6] |
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing p-Iodoclonidine.
Radioligand Binding Assay with [125I]p-Iodoclonidine
This protocol is designed to determine the affinity and density of α2-adrenergic receptors in a given tissue preparation.
1. Membrane Preparation:
-
Homogenize tissue (e.g., rat cerebral cortex or human platelets) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).
2. Binding Assay:
-
In a final volume of 250 µL, combine:
-
50-100 µg of membrane protein.
-
[125I]p-Iodoclonidine at various concentrations (for saturation assays) or a single concentration (e.g., 0.4 nM) for competition assays.
-
For competition assays, add competing unlabeled ligands at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
-
To determine non-specific binding, include a parallel set of tubes containing a high concentration of an unlabeled α2-adrenergic ligand (e.g., 10 µM yohimbine).
-
Incubate at 25°C for 90 minutes.
3. Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.3% polyethylenimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
4. Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
5. Data Analysis:
-
For saturation assays, plot specific binding against the concentration of [125I]p-Iodoclonidine and analyze using Scatchard analysis or non-linear regression to determine Kd and Bmax.
-
For competition assays, plot the percentage of specific binding against the concentration of the competing ligand and analyze using non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol measures the functional effect of p-Iodoclonidine on adenylyl cyclase activity.
1. Cell Culture and Preparation:
-
Culture cells expressing α2-adrenergic receptors (e.g., SK-N-SH neuroblastoma cells) to near confluence.
-
On the day of the experiment, aspirate the culture medium and pre-incubate the cells in a serum-free medium containing a phosphodiesterase inhibitor (e.g., 1 mM isobutylmethylxanthine) for a specified time (e.g., 30 minutes) at 37°C.
2. Agonist Stimulation:
-
Add p-Iodoclonidine at various concentrations to the cells.
-
Simultaneously or subsequently, add a stimulator of adenylyl cyclase (e.g., 1 µM forskolin).
-
Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
3. cAMP Extraction:
-
Terminate the reaction by aspirating the medium and adding a lysis buffer or a solution like cold ethanol or 0.1 M HCl.
-
Collect the cell lysates.
4. cAMP Quantification:
-
Measure the cAMP concentration in the lysates using a commercially available cAMP assay kit (e.g., an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA)).
5. Data Analysis:
-
Plot the cAMP concentration against the concentration of p-Iodoclonidine.
-
Analyze the data using non-linear regression to determine the EC50 and the maximal inhibition of stimulated cAMP accumulation.
Platelet Aggregation Assay
This protocol assesses the partial agonist/antagonist effects of p-Iodoclonidine on platelet function.
1. Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at low speed (e.g., 200 x g for 15 minutes) at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging a portion of the PRP at high speed (e.g., 2000 x g for 10 minutes).
2. Aggregation Measurement:
-
Use a light transmission aggregometer. Calibrate the instrument with PRP (0% aggregation) and PPP (100% aggregation).
-
Place a cuvette with PRP in the aggregometer and allow it to stabilize.
-
To assess agonist effects, add p-Iodoclonidine in the presence of a sub-maximal concentration of a platelet agonist like ADP.
-
To assess antagonist effects, pre-incubate the PRP with p-Iodoclonidine before adding a full agonist like epinephrine.
-
Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.
3. Data Analysis:
-
Quantify the maximal aggregation for each condition.
-
For agonist effects, plot the potentiation of aggregation against the concentration of p-Iodoclonidine to determine the EC50.
-
For antagonist effects, plot the inhibition of aggregation against the concentration of p-Iodoclonidine to determine the IC50.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving p-Iodoclonidine and a typical experimental workflow for its characterization.
Caption: α2-Adrenergic receptor signaling pathway initiated by p-Iodoclonidine.
Caption: Experimental workflow for a radioligand binding assay.
Conclusion
p-Iodoclonidine, and its radioiodinated counterpart, have been indispensable tools in adrenergic pharmacology for decades. Their unique properties as high-affinity partial agonists have enabled researchers to probe the intricacies of α2-adrenergic receptor function, from ligand binding kinetics to downstream signaling events. The methodologies outlined in this guide provide a foundation for the continued use of p-Iodoclonidine in both fundamental research and the early stages of drug discovery. As our understanding of G-protein coupled receptors continues to evolve, the principles learned from studying compounds like p-Iodoclonidine will undoubtedly remain relevant.
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]
- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
p-Iodoclonidine Hydrochloride: A Technical Guide to its Adrenergic Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Iodoclonidine hydrochloride is a derivative of clonidine, a well-known α2-adrenergic receptor agonist. This technical guide provides an in-depth overview of the binding affinity of this compound for various adrenergic receptor subtypes. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those focused on adrenergic signaling pathways. This document summarizes key binding affinity data, details common experimental methodologies, and illustrates the primary signaling cascades associated with the targeted receptors.
Data Presentation: Binding Affinity of this compound
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed in terms of the dissociation constant (Kd) or the inhibition constant (Ki). A lower value for these constants indicates a higher binding affinity. The available data for this compound's interaction with adrenergic receptors is predominantly focused on the α2 subtype, for which it demonstrates high affinity.
| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | Kd (nM) | Reference |
| α2-Adrenergic | p-[125I]iodoclonidine | Rat Brain Cerebral Cortical Membranes | - | 0.6 | [1] |
| α2-Adrenergic | p-[125I]iodoclonidine | Human Platelet Membranes | - | 1.2 ± 0.1 | [2][3] |
| α2-Adrenergic | p-Iodoclonidine | Human Platelet Plasma Membrane | 1.5 (IC50) | - | [4] |
| α2-Adrenergic | p-Iodoclonidine | Competition for [3H]bromoxidine binding | 1.0 | - | [2][5][6] |
| α2-Adrenergic | p-Iodoclonidine | Competition for [3H]yohimbine binding (high affinity component) | 3.7 | - | [2] |
| α2-Adrenergic | p-Iodoclonidine | Competition for [3H]yohimbine binding (low affinity component) | 84 | - | [2] |
| α2B-Adrenergic | p-[125I]iodoclonidine | NG-10815 Cell Membranes | - | 0.5 ± 0.1 | [2][3][5] |
Note on α1 and β-Adrenergic Receptor Affinity:
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for ligands such as this compound is typically achieved through radioligand binding assays. These assays measure the direct interaction of a radiolabeled ligand with its receptor. Below is a detailed, representative protocol for a competitive radioligand binding assay to determine the Ki of a test compound (e.g., this compound) at a specific adrenergic receptor subtype.
Objective: To determine the inhibition constant (Ki) of this compound for a specific adrenergic receptor subtype expressed in a cell membrane preparation using a competitive radioligand binding assay.
Materials:
-
Membrane Preparation: Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected cell lines or specific tissues).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being studied (e.g., [3H]prazosin for α1, [3H]yohimbine for α2, [125I]cyanopindolol for β).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the receptor with high affinity.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 10 mM MgCl2) and other additives to minimize non-specific binding and protease activity.
-
Filtration Apparatus: A cell harvester or vacuum filtration manifold.
-
Glass Fiber Filters: Pre-treated to reduce non-specific binding (e.g., with polyethyleneimine).
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues in a cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and re-centrifuge.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
-
Assay Setup:
-
Perform the assay in microtiter plates or individual tubes.
-
Prepare serial dilutions of the test compound, this compound.
-
To each well/tube, add the following in order:
-
Assay Buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Either the test compound at varying concentrations, buffer for total binding, or the non-specific binding control.
-
The membrane preparation to initiate the binding reaction.
-
-
-
Incubation:
-
Incubate the reaction mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes). The optimal time and temperature should be determined empirically.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters quickly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adrenergic Receptor Signaling Pathways
Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines, epinephrine and norepinephrine. They are broadly classified into α and β subtypes, each with distinct signaling mechanisms.
α1-Adrenergic Receptor Signaling
α1-adrenergic receptors are coupled to Gq/11 proteins. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.
Caption: α1-Adrenergic Receptor Gq Signaling Pathway.
α2-Adrenergic Receptor Signaling
α2-adrenergic receptors are coupled to inhibitory G-proteins (Gi/o). When an agonist like p-Iodoclonidine binds to the α2-receptor, the activated Gi protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), which in turn alters the phosphorylation state of downstream effector proteins, resulting in a cellular response, such as the inhibition of neurotransmitter release.
Caption: α2-Adrenergic Receptor Gi Signaling Pathway.
β-Adrenergic Receptor Signaling
β-adrenergic receptors are coupled to stimulatory G-proteins (Gs). Agonist binding to β-receptors activates Gs, which in turn stimulates adenylyl cyclase. This results in an increased production of cAMP from ATP. Elevated cAMP levels lead to the activation of PKA, which then phosphorylates numerous cellular proteins, leading to a variety of physiological responses, such as increased heart rate and force of contraction, and smooth muscle relaxation.
References
- 1. p-[125I]iodoclonidine, a novel radiolabeled agonist for studying central alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p-[125I]iodoclonidine is a partial agonist at the alpha 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. Radioiodinated p-iodoclonidine: a high-affinity probe for the alpha 2-adrenergic receptor. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 5. apexbt.com [apexbt.com]
- 6. caymanchem.com [caymanchem.com]
The Structural Enigma of Clonidine: A Deep Dive into its Analogs and Their Activity
For Researchers, Scientists, and Drug Development Professionals
Clonidine, a cornerstone in the management of hypertension and various other conditions, exerts its therapeutic effects primarily through its interaction with α2-adrenergic and imidazoline receptors. The intricate relationship between the chemical structure of clonidine and its pharmacological activity has been the subject of extensive research, paving the way for the development of a plethora of analogs with diverse receptor affinities and functional profiles. This technical guide provides an in-depth exploration of the structural activity relationship (SAR) of clonidine analogs, offering a comprehensive resource for researchers and drug development professionals in the field.
Core Principles of Clonidine's Structural Activity Relationship
The pharmacological activity of clonidine and its analogs is intrinsically linked to two key structural components: the 2-(arylamino)imidazoline moiety. Modifications to either of these components can profoundly influence the compound's affinity for α2-adrenergic and imidazoline receptors, as well as its functional efficacy.
The 2,6-disubstituted phenyl ring is a critical determinant of α2-adrenoceptor affinity. Ortho substitution on this ring is necessary for high affinity.[1] The nature and position of these substituents significantly impact the molecule's interaction with the receptor binding pocket. Generally, electron-withdrawing groups at the 2 and 6 positions, such as chlorine atoms in clonidine, are favorable for potent α2-adrenergic agonism.
The imidazoline ring is another crucial pharmacophore. The presence of an N-hydrogen atom in this heterocyclic ring is considered an apparent structural requirement for α2-receptor affinity.[1] Modifications to this ring system, such as altering its size or substituting the hydrogens, can lead to substantial changes in receptor binding and selectivity. For instance, analogs with an oxazolidine ring exhibit similar affinities for [3H]clonidine binding sites compared to the corresponding imidazolines, whereas pyrrolidine derivatives show a tenfold weaker affinity.[1]
Quantitative Analysis of Clonidine Analogs
The following tables summarize the quantitative data on the α2-adrenoceptor binding affinity (Ki) and hypotensive activity of a selection of clonidine analogs. This data provides a clear comparison of how structural modifications impact their pharmacological properties.
Table 1: α2-Adrenoceptor Binding Affinity (Ki) of Clonidine Analogs
| Compound | Structure | α2-Adrenoceptor Ki (nM) | Reference |
| Clonidine | 2-((2,6-dichlorophenyl)amino)-2-imidazoline | 0.39 - 2.0 | [2][3] |
| p-Aminoclonidine | 2-((4-amino-2,6-dichlorophenyl)amino)-2-imidazoline | 2.3 | [4] |
| Oxymetazoline | 2-(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)-4,5-dihydro-1H-imidazole | Potent displacer of [3H]clonidine | [1] |
| Tizanidine | 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | Affinity for non-adrenergic sites | [4] |
| Moxonidine | 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine | Low affinity for non-adrenergic sites | [4] |
Table 2: Hypotensive Activity of Clonidine Analogs in Rats
| Compound | Dose | Mean Arterial Pressure Reduction (mmHg) | Reference |
| Clonidine | 10 µg/kg, i.v. | Dose-dependent hypotension in sodium-depleted rats | [5] |
| 2-(2,6-diethylphenylamino)-2-imidazoline (St 91) | i.v. injection | Inactive in lowering blood pressure | [6] |
| 2-(2-chloro-6-methylphenylamino)-2-imidazoline | i.v. injection | Lowered blood pressure | [6] |
| 2-(2-chloro-4-methylphenylamino)-2-imidazoline | i.v. injection | Lowered blood pressure | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of clonidine analogs. The following sections outline the key experimental protocols cited in the literature.
Synthesis of Clonidine Hydrochloride
A common synthetic route for clonidine hydrochloride (2-((2,6-dichlorophenyl)amino)-2-imidazoline hydrochloride) involves the reaction of 2,6-dichloroaniline with a suitable imidazoline precursor.[7]
Materials:
-
2,6-dichloroaniline
-
1-acetyl-2-imidazolidone
-
Phosphorus oxychloride
-
Methanol
-
Hydrochloric acid
Procedure:
-
React 2,6-dichloroaniline with 1-acetyl-2-imidazolidone in phosphorus oxychloride at 75-80°C for 7.5-8.0 hours.[7]
-
Treat the resulting 2-imidazoline derivative with methanol.[7]
-
Isolate the target product, 2-((2,6-dichlorophenyl)amino)-2-imidazoline, and subsequently convert it to its hydrochloride salt.[7]
Radioligand Binding Assay for α2-Adrenoceptor Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[8][9][10]
Materials:
-
Rat brain membrane preparations (or cells expressing α2-adrenoceptors)
-
[3H]clonidine (radioligand)
-
Unlabeled clonidine analogs (test compounds)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate the membrane preparation with a fixed concentration of [3H]clonidine and varying concentrations of the unlabeled test compound.[8][9]
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.[10]
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[8]
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation Assay
Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist. For Gi-coupled receptors like the α2-adrenoceptor, a common functional assay measures the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[11][12][13][14][15]
Materials:
-
Cells expressing the α2-adrenoceptor of interest
-
Forskolin (an adenylyl cyclase activator)
-
Clonidine analogs (test compounds)
-
cAMP assay kit (e.g., HTRF, ELISA-based)
Procedure:
-
Culture the cells to an appropriate confluency.
-
Pre-treat the cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.[12][15]
-
Generate dose-response curves to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway of clonidine and a typical experimental workflow for its analysis.
Caption: Clonidine Signaling Pathway.
Caption: Experimental Workflow for SAR Studies.
References
- 1. Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clonidine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenergic receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Central hypotensive and antihypertensive activities of imidazolidines, structurally related to clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relationship between activity and structure in derivatives of clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RU2133247C1 - Method of synthesis of 2-(2,6-dichlorophenylamino)-2- -imidazoline hydrochloride - Google Patents [patents.google.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Saturation Binding Assay using [¹²⁵I]p-Iodoclonidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for conducting a saturation binding assay using [¹²⁵I]p-Iodoclonidine hydrochloride to characterize the affinity (Kd) and density (Bmax) of α₂-adrenergic receptors. p-Iodoclonidine is a partial agonist for the α₂-adrenergic receptor, and its radioiodinated form, [¹²⁵I]p-Iodoclonidine, serves as a high-affinity radioligand suitable for receptor binding studies[1][2][3]. Saturation binding assays are fundamental in pharmacology for quantifying receptor-ligand interactions[4][5].
The principle of this assay is to incubate a constant amount of a receptor source, such as cell membranes, with increasing concentrations of [¹²⁵I]p-Iodoclonidine until equilibrium is reached. The binding reaction is then terminated, and the amount of bound radioligand is quantified. By plotting the specific binding against the concentration of the radioligand, a saturation curve is generated, from which the Kd and Bmax values can be determined through non-linear regression analysis[6][7][8].
Signaling Pathway
α₂-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, couple to inhibitory G-proteins (Gᵢ/Gₒ). This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
References
- 1. caymanchem.com [caymanchem.com]
- 2. p-[125I]iodoclonidine is a partial agonist at the alpha 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Saturation analysis in receptor binding assays: an evaluation of six different calculation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GraphPad Prism 10 Curve Fitting Guide - Key concepts: Saturation binding [graphpad.com]
- 8. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
Application Notes: p-Iodoclonidine Hydrochloride for Receptor Mapping in Tissues
Introduction
p-Iodoclonidine (PIC) is a partial agonist of the alpha-2 (α2) adrenergic receptor.[1][2] Its radioiodinated form, p-[¹²⁵I]iodoclonidine ([¹²⁵I]PIC), serves as a high-affinity and selective radioligand, making it an invaluable tool for the quantitative analysis and anatomical mapping of α2-adrenergic receptors in various tissues, including the brain and human platelets.[3][4] These application notes provide a comprehensive overview of [¹²⁵I]PIC's binding profile and detailed protocols for its use in receptor mapping studies.
Mechanism of Action and Signaling Pathway
The α2-adrenergic receptor is a G protein-coupled receptor (GPCR) that associates with the inhibitory G-protein, Gi.[5] As a partial agonist, p-iodoclonidine binds to this receptor and elicits a submaximal response compared to full agonists like norepinephrine.[3] Upon binding, the activated Gi protein inhibits the enzyme adenylyl cyclase.[6][7] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP), which in turn modulates various downstream cellular functions, such as smooth muscle contraction and inhibition of neurotransmitter release.[6][8]
Caption: Alpha-2 adrenergic receptor signaling pathway.
Data Presentation: Receptor Binding Profile
p-[¹²⁵I]iodoclonidine exhibits high affinity for α2-adrenergic receptors across different tissues and cell lines. Its binding characteristics have been quantified through various radioligand binding assays.
Table 1: Binding Affinity of p-Iodoclonidine and its Radiologand
| Ligand | Preparation | Parameter | Value | Reference |
| p-[¹²⁵I]iodoclonidine | Rat Cerebral Cortical Membranes | Kd | 0.6 nM | [4] |
| p-[¹²⁵I]iodoclonidine | Human Platelet Membranes | Kd | 1.2 ± 0.1 nM | [3] |
| p-[¹²⁵I]iodoclonidine | NG-10815 Cell Membranes (α2B-AR) | Kd | 0.5 ± 0.1 nM | [3][9] |
| p-Iodoclonidine | Human Platelet Plasma Membranes | IC50 | 1.5 nM | |
| p-Iodoclonidine | Competition vs. [³H]bromoxidine | Ki | 1.0 nM | [1][3] |
| p-Iodoclonidine | Competition vs. [³H]yohimbine (High Affinity) | Ki | 3.7 nM | [3] |
| p-Iodoclonidine | Competition vs. [³H]yohimbine (Low Affinity) | Ki | 84 nM | [3] |
Table 2: Functional Activity of p-Iodoclonidine in Human Platelets
| Assay | Parameter | Value | Reference |
| ADP-induced Aggregation | EC50 (Potentiation) | 1.5 µM | [1][2][3] |
| Epinephrine-induced Aggregation | IC50 (Inhibition) | 5.1 µM | [1][2][3] |
Receptor Selectivity
[¹²⁵I]PIC is highly selective for α2-adrenergic receptors. Competition binding studies in rat brain membranes have shown that its binding is much less sensitive to agents that interact with α1-adrenergic, serotonergic, or dopaminergic receptors.[4] Unlike some other α2-agonists like [³H]para-aminoclonidine ([³H]PAC) which show selectivity for the α2A subtype, [¹²⁵I]PIC binds more broadly to the α2 receptor population, including α2B and α2C subtypes, providing a more complete characterization of total α2 receptor distribution.[10]
Experimental Protocols
Protocol 1: Radioligand Binding Assay in Tissue Homogenates
This protocol describes a filtration binding assay to determine the density (Bmax) and affinity (Kd) of α2-adrenergic receptors in tissue homogenates using [¹²⁵I]PIC.
Caption: Workflow for a radioligand binding assay.
A. Materials
-
Radioligand: p-[¹²⁵I]iodoclonidine ([¹²⁵I]PIC)
-
Unlabeled Ligand (for non-specific binding): Clonidine or Yohimbine (10 µM final concentration)
-
Tissue of Interest: e.g., rat cerebral cortex, human platelets
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors, pH 7.4[11]
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
Vacuum filtration manifold
-
Gamma counter
B. Membrane Preparation [11]
-
Homogenize fresh or frozen tissue in ~20 volumes of ice-cold lysis buffer using a Polytron or glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation step.
-
Resuspend the final pellet in binding buffer. For storage, resuspend in buffer containing 10% sucrose and store at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
Set up assay tubes for total binding, non-specific binding (NSB), and, if applicable, competition binding.
-
For saturation experiments, prepare serial dilutions of [¹²⁵I]PIC (e.g., 0.1 - 5.0 nM).[3]
-
Total Binding: Add membrane homogenate (50-120 µg protein), varying concentrations of [¹²⁵I]PIC, and binding buffer to a final volume of 250 µL.
-
Non-Specific Binding (NSB): Add membrane homogenate, varying concentrations of [¹²⁵I]PIC, and a high concentration of an unlabeled competitor (e.g., 10 µM clonidine) to a final volume of 250 µL.
-
Incubate all tubes at 25-30°C for 60-90 minutes to reach equilibrium.[4][11]
-
Terminate the incubation by rapid vacuum filtration through PEI-soaked glass fiber filters.
-
Quickly wash the filters 3-4 times with ice-cold wash buffer.
-
Place the filters in counting tubes and measure the radioactivity using a gamma counter.
D. Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot specific binding against the concentration of [¹²⁵I]PIC.
-
Analyze the resulting saturation curve using non-linear regression (one-site binding model) to determine the Kd (ligand concentration at which 50% of receptors are occupied) and Bmax (total receptor density).
Protocol 2: Quantitative Autoradiography in Tissue Sections
This protocol allows for the anatomical localization of α2-adrenergic receptors within a tissue slice.
Caption: Workflow for quantitative receptor autoradiography.
A. Materials
-
All materials from Protocol 1.
-
Cryostat
-
Charged microscope slides (e.g., Superfrost Plus)
-
Autoradiography film or phosphor imaging screens
-
Image analysis software (e.g., ImageJ/FIJI)
B. Tissue Sectioning and Preparation [12]
-
Rapidly freeze the harvested tissue (e.g., rat brain) and store at -80°C.
-
Using a cryostat (-15°C to -20°C), cut thin sections (e.g., 15 µm) of the tissue.
-
Thaw-mount the sections onto charged microscope slides and allow them to air dry. Store slides at -80°C until use.
C. Autoradiography Procedure [10][12]
-
Bring slides to room temperature.
-
Pre-incubate the slides in binding buffer for 15-30 minutes to rehydrate the tissue and dissociate endogenous ligands.
-
Incubate the slides with [¹²⁵I]PIC at a concentration near the Kd (e.g., 0.5-1.0 nM) in binding buffer for 60-90 minutes at room temperature.
-
For determining non-specific binding, incubate an adjacent set of slides in the same solution containing an excess of an unlabeled competitor (e.g., 10 µM clonidine).
-
Terminate the binding by washing the slides through a series of rinses in ice-cold buffer to remove unbound radioligand. A typical wash procedure is 2 x 2-minute washes.
-
Perform a final quick rinse in ice-cold deionized water to remove buffer salts.
-
Dry the slides rapidly under a stream of cool, dry air.
D. Image Acquisition and Analysis
-
Arrange the dried slides in an X-ray cassette and appose them to autoradiography film or a phosphor imaging screen. Include calibrated radioactive standards to allow for quantification.
-
Expose for a suitable period (days to weeks, depending on receptor density and specific activity).
-
Develop the film or scan the phosphor screen.
-
Use a densitometry-based image analysis system to quantify the optical density in different anatomical regions.
-
Convert optical density values to fmol/mg protein by using the standard curve generated from the co-exposed standards.
-
Generate a specific binding image by subtracting the non-specific binding image from the total binding image. This reveals the precise anatomical distribution of the α2-adrenergic receptors.[13]
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. p-[125I]iodoclonidine is a partial agonist at the alpha 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p-[125I]iodoclonidine, a novel radiolabeled agonist for studying central alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 7. Mechanism of agonist and antagonist binding to alpha 2 adrenergic receptors: evidence for a precoupled receptor-guanine nucleotide protein complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 10. Alpha 2-agonist binding sites in brain: [125I]para-iodoclonidine versus [3H]para-aminoclonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Receptors for clonidine in brain: insights into therapeutic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Alpha-2 Adrenoceptor Distribution Using p-Iodoclonidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Iodoclonidine hydrochloride is a potent and selective partial agonist for alpha-2 (α2) adrenergic receptors. Its high affinity and specificity make it an invaluable tool for the characterization and quantification of α2-adrenoceptors in various tissues and cell preparations. The radioiodinated form, [¹²⁵I]p-iodoclonidine, is particularly useful for sensitive detection in receptor binding assays and for visualizing receptor distribution through autoradiography. This document provides detailed application notes and experimental protocols for the use of this compound in studying α2-adrenoceptor distribution.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of p-iodoclonidine and its radiolabeled analogue at α2-adrenoceptors in different experimental systems.
Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of [¹²⁵I]p-Iodoclonidine
| Tissue/Cell Line | Receptor Subtype(s) | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Rat Cerebral Cortex | α2 (single population) | 0.6 | 230 | [1] |
| Human Platelet Membranes | α2A | 1.2 ± 0.1 | Not Reported | [2] |
| NG-10815 Cell Membranes | α2B | 0.5 ± 0.1 | Not Reported | [2] |
| Rat Renal Membranes (High Affinity Site) | α2 | ~1.7 | 47.3 | [3] |
| Rat Renal Membranes (Low Affinity Site) | α2 | ~14.2 | 218.8 | [3] |
Table 2: Inhibitory/Competition Constants (Ki) of p-Iodoclonidine
| Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| [³H]Bromoxidine | Human Platelet Membranes | 1.0 | [2] |
| [³H]Yohimbine (High Affinity) | Human Platelet Membranes | 3.7 | [2] |
| [³H]Yohimbine (Low Affinity) | Human Platelet Membranes | 84 | [2] |
Table 3: Functional Potency (EC₅₀/IC₅₀) of p-Iodoclonidine
| Assay | Tissue/Cell Line | Potency (nM) | Effect | Reference |
| Forskolin-Stimulated cAMP Accumulation | SK-N-SH Neuroblastoma Cells | EC₅₀: 347 ± 60 | 76 ± 3% maximal attenuation | [1] |
| ADP-Induced Platelet Aggregation | Human Platelets | EC₅₀: 1500 | Potentiation | [2] |
| Epinephrine-Induced Aggregation | Human Platelets | IC₅₀: 5100 | Inhibition | [2] |
| Competitive Binding Assay | Human Platelet Plasma Membrane | IC₅₀: 1.5 | Displacement of radioligand |
Signaling Pathways and Experimental Workflows
Alpha-2 Adrenoceptor Signaling Pathway
Alpha-2 adrenoceptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Upon activation by an agonist like p-iodoclonidine, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits. The Gαi/o subunit, in its GTP-bound state, inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate the activity of other effectors, such as ion channels.
Experimental Workflow for Receptor Binding Assay
The following diagram outlines the typical workflow for a radioligand receptor binding assay using [¹²⁵I]p-iodoclonidine.
Experimental Protocols
Protocol 1: Membrane Preparation from Brain Tissue
This protocol describes the preparation of crude membrane fractions from rat brain for use in receptor binding assays.
Materials:
-
Fresh or frozen rat brain tissue
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA
-
Centrifuge Buffer: 50 mM Tris-HCl, pH 7.4
-
Potter-Elvehjem homogenizer with a Teflon pestle
-
High-speed refrigerated centrifuge
Procedure:
-
Dissect the desired brain region (e.g., cerebral cortex) on ice.
-
Weigh the tissue and place it in 10-20 volumes of ice-cold Homogenization Buffer.
-
Homogenize the tissue with 10-12 strokes of the Potter-Elvehjem homogenizer at a moderate speed.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Carefully collect the supernatant and centrifuge it at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold Centrifuge Buffer.
-
Repeat the centrifugation (step 5) and resuspension (step 6) two more times to wash the membranes.
-
After the final wash, resuspend the pellet in a small volume of Centrifuge Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Aliquot the membrane suspension and store at -80°C until use.
Protocol 2: Saturation Radioligand Binding Assay
This protocol is for determining the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [¹²⁵I]p-iodoclonidine.
Materials:
-
Prepared membrane fraction
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂
-
[¹²⁵I]p-Iodoclonidine (specific activity ~2200 Ci/mmol)
-
Unlabeled this compound or another suitable α2-adrenergic ligand (e.g., yohimbine) for determining non-specific binding.
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Vacuum filtration manifold
-
Gamma counter
Procedure:
-
Prepare serial dilutions of [¹²⁵I]p-iodoclonidine in Assay Buffer to cover a concentration range of approximately 0.01 to 5.0 nM.
-
For each concentration of radioligand, set up triplicate wells for total binding and triplicate wells for non-specific binding.
-
Total Binding Wells: Add 50 µL of Assay Buffer, 50 µL of the appropriate [¹²⁵I]p-iodoclonidine dilution, and 100 µL of the membrane preparation (typically 50-100 µg of protein).
-
Non-specific Binding Wells: Add 50 µL of a high concentration of unlabeled p-iodoclonidine (e.g., 10 µM) or yohimbine (e.g., 10 µM), 50 µL of the corresponding [¹²⁵I]p-iodoclonidine dilution, and 100 µL of the membrane preparation.
-
Incubate the plates at room temperature (25°C) for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in ice-cold Assay Buffer.
-
Wash the filters three times with 4 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in counting vials and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding at each radioligand concentration: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the specific binding (B) as a function of the free radioligand concentration ([L]).
-
Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values. Alternatively, a Scatchard plot (Bound/Free vs. Bound) can be used for a linear transformation of the data.
-
Protocol 3: Competition Radioligand Binding Assay
This protocol is used to determine the inhibitory constant (Ki) of a test compound for the α2-adrenoceptor.
Materials:
-
Same as for the Saturation Binding Assay.
-
Test compound of interest.
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
Set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.
-
Total Binding Wells: Add 50 µL of Assay Buffer, 50 µL of [¹²⁵I]p-iodoclonidine at a fixed concentration (typically at or near its Kd value, e.g., 0.5 nM), and 100 µL of the membrane preparation.
-
Non-specific Binding Wells: Add 50 µL of a high concentration of unlabeled p-iodoclonidine or yohimbine, 50 µL of [¹²⁵I]p-iodoclonidine, and 100 µL of the membrane preparation.
-
Competition Wells: Add 50 µL of the appropriate test compound dilution, 50 µL of [¹²⁵I]p-iodoclonidine, and 100 µL of the membrane preparation.
-
Follow steps 5-8 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Use non-linear regression to fit the data to a one-site competition model and determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant determined from saturation experiments.
-
Protocol 4: In Vitro Receptor Autoradiography
This protocol provides a method for visualizing the distribution of α2-adrenoceptors in brain sections.
Materials:
-
Frozen brain tissue sections (10-20 µm thick) mounted on gelatin-coated slides.
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA.
-
[¹²⁵I]p-Iodoclonidine.
-
Unlabeled p-iodoclonidine or yohimbine for non-specific binding.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Coplin jars or slide mailers.
-
X-ray film or phosphor imaging screens.
-
Image analysis software.
Procedure:
-
Bring the slide-mounted tissue sections to room temperature.
-
Pre-incubate the slides in Incubation Buffer for 15 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
Incubate the slides with [¹²⁵I]p-iodoclonidine (e.g., 0.1-0.5 nM in Incubation Buffer) for 60-90 minutes at room temperature.
-
For determining non-specific binding, incubate an adjacent set of slides in the same concentration of radioligand plus a high concentration of unlabeled p-iodoclonidine or yohimbine (e.g., 10 µM).
-
Wash the slides to remove unbound radioligand. A typical wash procedure is 2 x 5 minutes in ice-cold Wash Buffer, followed by a brief dip in ice-cold distilled water to remove buffer salts.
-
Dry the slides rapidly under a stream of cool, dry air.
-
Appose the dried slides to a suitable X-ray film or a phosphor imaging screen in a light-tight cassette. Include calibrated radioactive standards to allow for quantification.
-
Expose the film/screen for an appropriate duration (this will depend on the receptor density and the specific activity of the radioligand and may range from days to weeks).
-
Develop the film or scan the imaging screen.
-
Data Analysis:
-
Digitize the autoradiograms.
-
Use image analysis software to measure the optical density in different brain regions.
-
Subtract the non-specific binding signal from the total binding signal to obtain the specific binding.
-
Quantify the receptor density by comparing the optical densities to the calibrated standards. The density of binding can be found to be higher in regions like the dentate gyrus, stria terminalis, and the granular layer of the cerebellum.[4]
-
References
- 1. p-[125I]iodoclonidine, a novel radiolabeled agonist for studying central alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p-[125I]iodoclonidine is a partial agonist at the alpha 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two renal alpha 2-adrenergic receptor sites revealed by p-aminoclonidine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha 2-agonist binding sites in brain: [125I]para-iodoclonidine versus [3H]para-aminoclonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: p-Iodoclonidine Hydrochloride as a Probe for Alpha-2 Adrenergic Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Iodoclonidine hydrochloride is a critical pharmacological tool for the investigation of alpha-2 (α₂) adrenergic receptors. As an imidazoline derivative and a partial agonist, its radioiodinated form, [¹²⁵I]p-iodoclonidine, serves as a high-affinity radioligand for the characterization and quantification of α₂-adrenergic receptor subtypes: α₂ₐ, α₂₈, and α₂C. These receptors are implicated in a wide array of physiological processes and are targets for therapeutic intervention in conditions such as hypertension, sedation, and analgesia. These application notes provide a comprehensive overview of the use of this compound, including its binding profile, functional activity, and detailed protocols for its application in receptor research.
Data Presentation
Table 1: Binding Affinity of p-Iodoclonidine and [¹²⁵I]p-Iodoclonidine for Alpha-2 Adrenergic Receptor Subtypes
| Ligand | Receptor Subtype/System | Parameter | Value (nM) | Reference |
| p-Iodoclonidine | Human Platelet Membranes (predominantly α₂ₐ) | Ki | 1.0 | [1] |
| [¹²⁵I]p-Iodoclonidine | Human Platelet Membranes (predominantly α₂ₐ) | Kd | 1.2 ± 0.1 | [1] |
| [¹²⁵I]p-Iodoclonidine | NG-10815 Cell Membranes (α₂₈) | Kd | 0.5 ± 0.1 | [1] |
| [¹²⁵I]p-Iodoclonidine | Rat Cerebral Cortical Membranes | Kd | 0.6 | [2] |
| p-Iodoclonidine | Human Platelet Plasma Membranes | IC₅₀ | 1.5 |
Table 2: Functional Activity of p-Iodoclonidine
| Assay | Cell Line/System | Parameter | Value | Reference |
| Forskolin-Stimulated cAMP Accumulation | SK-N-SH Neuroblastoma Cells | EC₅₀ | 347 ± 60 nM | [2] |
| ADP-Induced Platelet Aggregation | Human Platelets | EC₅₀ | 1.5 µM | [1] |
| Epinephrine-Induced Aggregation Inhibition | Human Platelets | IC₅₀ | 5.1 µM | [1] |
Signaling Pathways and Experimental Workflows
Alpha-2 Adrenergic Receptor Signaling Pathway
Activation of α₂-adrenergic receptors by an agonist like this compound initiates a signaling cascade through the inhibitory G-protein, Gi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the typical workflow for a radioligand binding assay using [¹²⁵I]p-iodoclonidine to determine the binding affinity of a test compound for a specific α₂-adrenergic receptor subtype.
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific human α₂-adrenergic receptor subtype (α₂ₐ, α₂₈, or α₂C) expressed in a suitable cell line (e.g., CHO or HEK293 cells).
Materials:
-
Membrane preparation from cells stably expressing the human α₂-receptor subtype of interest.
-
[¹²⁵I]this compound (specific activity ~2200 Ci/mmol).
-
Unlabeled this compound (for non-specific binding determination).
-
Test compounds.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Cell harvester.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in Binding Buffer and determine the protein concentration (e.g., using a Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of Binding Buffer (for total binding) or 10 µM unlabeled p-iodoclonidine (for non-specific binding) or various concentrations of the test compound.
-
50 µL of [¹²⁵I]p-iodoclonidine diluted in Binding Buffer to a final concentration of ~0.5 nM.
-
150 µL of the membrane preparation (20-50 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in vials and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assay - Inhibition of Forskolin-Stimulated cAMP Accumulation
This protocol measures the ability of this compound to act as an agonist at a specific α₂-receptor subtype by quantifying the inhibition of forskolin-stimulated cAMP production in whole cells.
Materials:
-
Intact cells stably expressing a single human α₂-adrenergic receptor subtype.
-
This compound.
-
Forskolin.
-
3-isobutyl-1-methylxanthine (IBMX).
-
Phosphate-buffered saline (PBS) or other suitable assay buffer.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture: Plate the cells in 96-well plates and grow to near confluence.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with 1 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add varying concentrations of this compound to the wells.
-
Forskolin Stimulation: Immediately after adding the agonist, add forskolin to a final concentration of 10 µM to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Terminate the reaction by lysing the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.
-
Determine the EC₅₀ value (the concentration of p-iodoclonidine that produces 50% of its maximal inhibitory effect) using non-linear regression analysis.
-
Conclusion
This compound remains an invaluable tool for the study of α₂-adrenergic receptors. Its high affinity and partial agonist properties, particularly in its radioiodinated form, allow for precise and reproducible characterization of receptor subtypes. The protocols outlined in these notes provide a foundation for researchers to investigate the role of these receptors in both physiological and pathological contexts, and to screen for novel therapeutic agents targeting this important receptor family. Further research is warranted to establish a complete and directly comparable binding and functional profile of p-iodoclonidine across all three human α₂-adrenergic receptor subtypes in a single, consistent experimental system.
References
Application Notes and Protocols: Scintillation Proximity Assay Using [125I]p-Iodoclonidine for Alpha-2 Adrenergic Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
The scintillation proximity assay (SPA) is a powerful and homogeneous technology for rapid and sensitive measurement of biomolecular interactions.[1][2] This technology is particularly well-suited for high-throughput screening (HTS) in drug discovery.[3] The assay principle relies on the close proximity of a radiolabeled ligand to a scintillant-impregnated bead, which triggers the emission of light. Unbound radioligand in the bulk solution is too distant to excite the scintillant, thus eliminating the need for a physical separation step.[1][2]
This document provides detailed application notes and protocols for the use of [125I]p-Iodoclonidine, a high-affinity agonist radioligand, in a scintillation proximity assay to characterize the binding of compounds to the alpha-2 adrenergic receptor.[4][5] The alpha-2 adrenergic receptor, a G protein-coupled receptor (GPCR) associated with the Gi heterotrimeric G-protein, is a key target in the development of therapeutics for a variety of conditions, including hypertension and pain.[4][6]
Data Presentation
The following tables summarize the binding characteristics of [125I]p-Iodoclonidine and the inhibitory constants (Ki) of various adrenergic ligands determined in assays using membranes expressing the alpha-2 adrenergic receptor.
Table 1: Binding Kinetics of [125I]p-Iodoclonidine to Human Platelet Alpha-2 Adrenergic Receptors
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | 1.2 ± 0.1 nM | [4] |
| Association Rate Constant (kon) | 8.0 ± 2.7 x 10⁶ M⁻¹s⁻¹ | [4] |
| Dissociation Rate Constant (koff) | 2.0 ± 0.8 x 10⁻³ s⁻¹ | [4] |
Table 2: Binding Affinity of [125I]p-Iodoclonidine to Rat Cerebral Cortex Alpha-2 Adrenergic Receptors
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | 0.6 nM | [5] |
| Maximum Binding Capacity (Bmax) | 230 fmol/mg protein | [5] |
Table 3: Inhibitory Constants (Ki) of Adrenergic Ligands for the Alpha-2 Adrenergic Receptor Determined by Competition with [125I]p-Iodoclonidine
| Competing Ligand | Ki (nM) | Receptor Source | Reference |
| Yohimbine | Low nM range | Human Platelets | [4] |
| Bromoxidine (UK14,304) | Low nM range | Human Platelets | [4] |
| Oxymetazoline | Low nM range | Human Platelets | [7] |
| Clonidine | Low nM range | Human Platelets | [4] |
| p-Aminoclonidine | Low nM range | Human Platelets | [4] |
| (-)-Epinephrine | Low nM range | Human Platelets | [4] |
| Idazoxan | Low nM range | Human Platelets | [4] |
| Prazosin | Micromolar range | Human Platelets | [4] |
| Propranolol | Micromolar range | Human Platelets | [4] |
| Serotonin | Micromolar range | Human Platelets | [4] |
Experimental Protocols
These protocols provide a framework for conducting saturation and competition binding scintillation proximity assays using [125I]p-Iodoclonidine and membranes containing the alpha-2 adrenergic receptor.
Protocol 1: Membrane Preparation from Cells Expressing Alpha-2 Adrenergic Receptors
This protocol is a general guideline and may require optimization based on the specific cell line used.
-
Cell Culture: Culture cells stably or transiently expressing the alpha-2 adrenergic receptor to confluency.
-
Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Detach the cells by gentle scraping in PBS.
-
Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.
-
Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer. Repeat the centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Saturation Binding SPA with [125I]p-Iodoclonidine
This experiment determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the radioligand.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
[125I]p-Iodoclonidine: Prepare a series of dilutions in assay buffer to achieve a final concentration range of approximately 0.01 to 10 nM.
-
Nonspecific Binding (NSB) Control: A high concentration of a competing ligand (e.g., 10 µM yohimbine or unlabeled p-iodoclonidine).
-
Membrane Preparation: Thaw the prepared membranes on ice and dilute to the desired concentration in assay buffer. The optimal concentration should be determined empirically.
-
SPA Beads: Use Wheat Germ Agglutinin (WGA)-coated SPA beads for capturing cell membranes.[8] Resuspend the beads in assay buffer according to the manufacturer's instructions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the following in order:
-
25 µL of assay buffer (for total binding) or 25 µL of NSB control (for nonspecific binding).
-
25 µL of the appropriate [125I]p-Iodoclonidine dilution.
-
50 µL of the diluted membrane preparation.
-
50 µL of the WGA-coated SPA bead suspension.
-
-
Seal the plate and incubate with gentle agitation for a predetermined time (e.g., 90 minutes) at room temperature to reach equilibrium.[5]
-
Allow the beads to settle for at least 30 minutes before counting.
-
-
Data Acquisition and Analysis:
-
Count the plate in a scintillation counter suitable for SPA.
-
Calculate specific binding by subtracting the nonspecific binding counts from the total binding counts for each concentration of [125I]p-Iodoclonidine.
-
Plot the specific binding (Y-axis) against the concentration of [125I]p-Iodoclonidine (X-axis).
-
Analyze the data using a non-linear regression analysis to fit a one-site binding model and determine the Kd and Bmax values.
-
Protocol 3: Competition Binding SPA with [125I]p-Iodoclonidine
This experiment determines the affinity (Ki) of unlabeled test compounds for the receptor.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
[125I]p-Iodoclonidine: Prepare a working solution at a concentration close to its Kd value (e.g., 0.5 - 1.0 nM) in assay buffer.
-
Test Compounds: Prepare serial dilutions of the test compounds in assay buffer.
-
Nonspecific Binding (NSB) Control: A high concentration of a competing ligand (e.g., 10 µM yohimbine).
-
Maximum Binding Control: Assay buffer without any competing compound.
-
Membrane Preparation: Thaw and dilute as in the saturation binding protocol.
-
SPA Beads: Prepare WGA-coated SPA beads as in the saturation binding protocol.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the following in order:
-
25 µL of assay buffer, NSB control, or the appropriate test compound dilution.
-
25 µL of the [125I]p-Iodoclonidine working solution.
-
50 µL of the diluted membrane preparation.
-
50 µL of the WGA-coated SPA bead suspension.
-
-
Seal the plate and incubate with gentle agitation for a predetermined time to reach equilibrium.
-
Allow the beads to settle before counting.
-
-
Data Acquisition and Analysis:
-
Count the plate in a scintillation counter.
-
Plot the percentage of specific binding (Y-axis) against the logarithm of the test compound concentration (X-axis). The specific binding in the absence of a competitor is considered 100%.
-
Analyze the data using a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [125I]p-Iodoclonidine used in the assay and Kd is its equilibrium dissociation constant determined from the saturation binding experiment.
-
Mandatory Visualizations
Signaling Pathway
Caption: Alpha-2 adrenergic receptor signaling pathway.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Large scale preparation of wheat germ agglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. p-[125I]iodoclonidine is a partial agonist at the alpha 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p-[125I]iodoclonidine, a novel radiolabeled agonist for studying central alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Application Notes and Protocols for p-Iodoclonidine Hydrochloride Binding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of cell membranes and the subsequent execution of radioligand binding studies using p-Iodoclonidine hydrochloride. This ligand is a critical tool for characterizing α2-adrenergic receptors, which are implicated in a variety of physiological processes and are important targets for drug development.
I. Quantitative Data Summary
The following table summarizes representative binding affinity (Kd) and receptor density (Bmax) values for p-Iodoclonidine at α2-adrenergic receptors from published studies. These values can serve as a benchmark for experimental results.
| Radioligand | Tissue/Cell Source | Receptor Subtype | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| p-[125I]Iodoclonidine | Rat Cerebral Cortical Membranes | α2-Adrenergic | 0.6 | 230 | [1] |
| p-[125I]Iodoclonidine | Human Platelet Membranes | α2-Adrenergic | 1.2 ± 0.1 | Not Reported | [2] |
| [3H]Yohimbine (Antagonist) | Human Platelet Membranes | α2-Adrenergic | 6.2 ± 1.4 | 507 ± 53 | [3] |
| [3H]UK 14,304 (Agonist) | Human Platelet Membranes | α2-Adrenergic | 0.88 ± 0.17 | ~330 (65% of Yohimbine sites) | [3] |
Note: Kd (equilibrium dissociation constant) represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A smaller Kd value indicates higher binding affinity.[4] Bmax (maximum number of binding sites) reflects the density of the receptor in the membrane preparation.[5][6]
II. Experimental Protocols
A. Membrane Preparation from Tissues or Cultured Cells
This protocol describes the preparation of crude membrane fractions suitable for radioligand binding assays.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4. Keep on ice.
-
Cryopreservation Buffer: Lysis buffer containing 10% sucrose.
-
Protease Inhibitor Cocktail (optional, but recommended)
-
Dounce homogenizer or polytron
-
Refrigerated centrifuge
-
Ultracentrifuge (optional, for higher purity)
Procedure:
-
Tissue/Cell Collection: Excise tissues and place them immediately in ice-cold lysis buffer. For cultured cells, wash with cold phosphate-buffered saline (PBS) and harvest by scraping.
-
Homogenization: Mince the tissue and homogenize in 20 volumes of ice-cold lysis buffer using a Dounce homogenizer (10-15 strokes) or a polytron at a low setting. If using cultured cells, resuspend the cell pellet in lysis buffer and homogenize.
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large cellular debris.[7]
-
Membrane Pelleting: Carefully transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[7] For a purer membrane fraction, an ultracentrifugation step at 100,000 x g for 30-60 minutes can be performed.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold lysis buffer. Centrifuge again at the same speed and duration.
-
Final Resuspension and Storage: Resuspend the final pellet in cryopreservation buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Pierce® BCA assay.
-
Aliquoting and Storage: Aliquot the membrane preparation into cryovials, flash-freeze in liquid nitrogen, and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.[8]
B. This compound Radioligand Binding Assay (Saturation Assay)
This protocol is for determining the Kd and Bmax of p-[125I]Iodoclonidine.
Materials:
-
Binding Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[7]
-
Radioligand: p-[125I]Iodoclonidine.
-
Non-specific Binding Agent: 10 µM Clonidine or another suitable α2-adrenergic agonist/antagonist.
-
Prepared cell membranes.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[7][9][10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration apparatus (cell harvester).
-
Scintillation cocktail and counter.
Procedure:
-
Assay Setup: The assay is typically performed in a final volume of 250 µL in 96-well plates.[7]
-
Total Binding: To a set of wells, add:
-
50 µL of binding buffer.
-
150 µL of diluted membrane preparation (typically 3-20 µg of protein for cells or 50-120 µg for tissue).[7]
-
50 µL of varying concentrations of p-[125I]Iodoclonidine (e.g., 0.1 to 10 nM).
-
-
Non-specific Binding: To another set of wells, add:
-
50 µL of the non-specific binding agent (e.g., 10 µM Clonidine).
-
150 µL of the same diluted membrane preparation.
-
50 µL of the same varying concentrations of p-[125I]Iodoclonidine.
-
-
Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.[7] The incubation time should be sufficient to reach equilibrium, which may need to be determined empirically.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters four times with ice-cold wash buffer to remove any unbound radioligand.[7]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (in fmol/mg protein) against the concentration of the radioligand.
-
Use non-linear regression analysis to fit the data to a one-site binding model to determine the Kd and Bmax values.[6]
-
III. Visualizations
Signaling Pathway of α2-Adrenergic Receptors
Caption: α2-adrenergic receptor activation by an agonist inhibits adenylate cyclase via a Gi protein.
Experimental Workflow for Radioligand Binding Assay
Caption: From membrane preparation to data analysis in a radioligand binding assay.
References
- 1. p-[125I]iodoclonidine, a novel radiolabeled agonist for studying central alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p-[125I]iodoclonidine is a partial agonist at the alpha 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 5. TPC - Bmax and KD [turkupetcentre.net]
- 6. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Human a2A Adrenergic Receptor Membrane Prep Millipore [sigmaaldrich.com]
- 9. ChemiSCREEN™ Human α2A Adrenergic Receptor Membrane Preparation | HTS096M [merckmillipore.com]
- 10. ChemiSCREEN™ Human α2B Adrenergic Receptor Membrane Preparation | HTS157M [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: [125I]p-Iodoclonidine Radioligand Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their radioligand binding assays using [125I]p-Iodoclonidine and minimize non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is [125I]p-Iodoclonidine and what is it used for?
[125I]p-Iodoclonidine is a radioiodinated derivative of clonidine, an alpha-2 adrenergic receptor agonist. It is a high-affinity radioligand used to label and quantify alpha-2 adrenergic receptors in various tissues and cell preparations.[1][2] Its high affinity makes it a valuable tool for studying receptor distribution, density (Bmax), and the affinity of other unlabeled compounds (Ki) for the alpha-2 adrenergic receptor.[1][3]
Q2: What are the common causes of high non-specific binding in my [125I]p-Iodoclonidine assay?
High non-specific binding (NSB) can obscure the specific binding signal and is a common challenge in radioligand binding assays. The primary causes include:
-
Hydrophobicity of the radioligand: Hydrophobic molecules like [125I]p-Iodoclonidine can bind to non-receptor components such as lipids in cell membranes, plasticware, and filters.[4]
-
Radioligand concentration: Non-specific binding is often directly proportional to the concentration of the radioligand used.[5][6]
-
Inadequate blocking: Insufficient blocking of non-specific sites on membranes, filters, and assay plates can lead to high background signals.
-
Suboptimal assay conditions: Factors like buffer composition, pH, temperature, and incubation time can all influence the level of non-specific binding.[7]
-
Filter type: Certain filter materials can exhibit high affinity for the radioligand.
Q3: How do I define and measure non-specific binding?
Non-specific binding is determined by measuring the amount of radioligand bound in the presence of a saturating concentration of an unlabeled competitor that has high affinity for the target receptor.[5] This competitor will occupy nearly all the specific receptor sites, so any remaining bound radioligand is considered non-specific.
-
For alpha-2 adrenergic receptors, common unlabeled competitors include:
The concentration of the unlabeled competitor should ideally be 100 to 1000 times the Kd of the radioligand to ensure complete displacement of specific binding.[6][9]
Specific Binding = Total Binding - Non-specific Binding
Troubleshooting Guide: Reducing Non-specific Binding
This guide provides a systematic approach to identifying and mitigating the causes of high non-specific binding in your [125I]p-Iodoclonidine experiments.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting high non-specific binding.
| Issue | Potential Cause | Recommended Solution |
| High background across all wells | Radioligand sticking to plates/filters | - Pre-soak filters in 0.3-0.5% polyethyleneimine (PEI).- Add 0.1% Bovine Serum Albumin (BSA) to the wash buffer.[10]- Consider using polypropylene plates with low protein binding properties. |
| Non-specific binding > 30% of total binding | Insufficient blocking | - Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk) in the assay buffer.[10]- Incubate with a blocking buffer prior to adding the radioligand.[10] |
| Concentration of unlabeled competitor is too low | - Increase the concentration of the unlabeled competitor to 100-1000 fold the Kd of [125I]p-Iodoclonidine.[6][9] | |
| Radioligand concentration is too high | - Perform a saturation binding experiment to determine the optimal [125I]p-Iodoclonidine concentration, ideally at or below the Kd.[9] | |
| Inconsistent results between replicates | Inefficient washing | - Increase the volume and number of washes.- Ensure the wash buffer is cold to slow dissociation of the radioligand from the receptor.- Minimize the time between washing and filter harvesting. |
| Membrane/cell concentration is too high or too low | - Optimize the protein concentration to ensure that less than 10% of the added radioligand is bound.[9] | |
| High binding in "no membrane" controls | Radioligand binding to filters | - Test different filter types (e.g., glass fiber vs. polyether sulfone).- Pre-treat filters with PEI or BSA. |
Experimental Protocols
Protocol 1: Saturation Binding Assay for [125I]p-Iodoclonidine
This protocol is designed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of [125I]p-Iodoclonidine for the alpha-2 adrenergic receptor.
Materials:
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Radioligand: [125I]p-Iodoclonidine (stock solution in ethanol, diluted in binding buffer)
-
Unlabeled Competitor: 10 µM Yohimbine or Norepinephrine
-
Membrane Preparation: Homogenized tissue or cell membranes expressing the alpha-2 adrenergic receptor.
-
Wash Buffer: Cold Binding Buffer (4°C)
-
Apparatus: Filtration manifold, glass fiber filters (GF/B or GF/C), scintillation vials, and scintillation counter.
Procedure:
-
Preparation: Pre-soak glass fiber filters in 0.5% PEI for at least 1 hour at 4°C.
-
Assay Setup: In duplicate tubes, set up the following:
-
Total Binding: Add increasing concentrations of [125I]p-Iodoclonidine (e.g., 0.05 nM to 10 nM).
-
Non-specific Binding: Add the same increasing concentrations of [125I]p-Iodoclonidine plus a saturating concentration of the unlabeled competitor (e.g., 10 µM Yohimbine).
-
Blank: Binding buffer only (to measure background counts).
-
-
Initiate Reaction: Add 50-100 µg of membrane protein to each tube. The final assay volume should be consistent (e.g., 250 µL).
-
Incubation: Incubate at room temperature (25°C) for 60-90 minutes to reach equilibrium.[2]
-
Termination: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters rapidly with 3 x 4 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillant, and measure the radioactivity in a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot specific binding versus the concentration of [125I]p-Iodoclonidine.
-
Use non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.
-
Protocol 2: Competition Binding Assay
This protocol is used to determine the affinity (Ki) of an unlabeled test compound for the alpha-2 adrenergic receptor.
Procedure:
-
Assay Setup: Prepare tubes in duplicate.
-
Total Binding: Add a fixed concentration of [125I]p-Iodoclonidine (typically at or near its Kd).
-
Non-specific Binding: Add the fixed concentration of [125I]p-Iodoclonidine and a saturating concentration of a known competitor (e.g., 10 µM Yohimbine).
-
Competition: Add the fixed concentration of [125I]p-Iodoclonidine and increasing concentrations of the unlabeled test compound.
-
-
Follow steps 3-8 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [125I]p-Iodoclonidine and Kd is its equilibrium dissociation constant determined from the saturation assay.
-
Data Presentation
Table 1: Binding Properties of [125I]p-Iodoclonidine at Alpha-2 Adrenergic Receptors
| Tissue/Cell Line | Receptor Subtype | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Rat Cerebral Cortex | α2 | 0.6 | 230 | [2] |
| Human Platelet Membranes | α2 | 1.2 ± 0.1 | - | [3] |
| NG-10815 Cells | α2B | 0.5 ± 0.1 | - | [3] |
| PC12 Cells | I1-imidazoline receptor | 0.30 ± 0.04 | 400 ± 16 | [8] |
Note: Bmax values can vary significantly depending on the specific membrane preparation and protein quantification method.
Visualizations
Alpha-2 Adrenergic Receptor Signaling Pathway
References
- 1. Radioiodinated p-iodoclonidine: a high-affinity probe for the alpha 2-adrenergic receptor. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 2. p-[125I]iodoclonidine, a novel radiolabeled agonist for studying central alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p-[125I]iodoclonidine is a partial agonist at the alpha 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. graphpad.com [graphpad.com]
- 6. chem.uwec.edu [chem.uwec.edu]
- 7. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Optimizing p-Iodoclonidine Hydrochloride Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time and troubleshooting common issues encountered during p-Iodoclonidine hydrochloride binding experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound binding to alpha-2 adrenergic receptors?
A1: The optimal incubation time for p-[125I]iodoclonidine binding to reach a plateau is approximately 90 minutes at 25°C.[1] However, the exact time can vary depending on factors such as ligand concentration, tissue or cell type, and protein concentration. It is always recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental conditions.
Q2: How does temperature affect the binding of this compound?
A2: Temperature can significantly impact binding kinetics. An increase in temperature generally leads to an increase in both the association and dissociation rates of the ligand-receptor interaction.[2][3] For p-[125I]iodoclonidine, binding has been shown to reach a plateau at 90 minutes at 25°C.[1] Lowering the temperature may slow down the binding kinetics, requiring a longer incubation time to reach equilibrium.[4] It is crucial to maintain a consistent temperature throughout your experiments to ensure reproducibility.
Q3: What concentration of this compound should I use in my binding assay?
A3: The concentration of this compound will depend on the specific goals of your experiment (e.g., saturation binding vs. competition assay). For saturation binding experiments, a range of concentrations spanning below and above the dissociation constant (Kd) is used. The Kd for p-[125I]iodoclonidine binding to rat cerebral cortical membranes has been reported to be 0.6 nM.[1] For competition assays, a concentration of the radioligand at or below its Kd is typically recommended.[5]
Q4: How can I minimize non-specific binding in my this compound binding assay?
A4: Non-specific binding can be minimized by:
-
Using a competing unlabeled ligand: Including a high concentration of an unlabeled ligand that also binds to the alpha-2 adrenergic receptor (e.g., clonidine or yohimbine) in a parallel set of tubes will allow you to determine and subtract the non-specific binding.
-
Optimizing protein concentration: Using an appropriate amount of membrane preparation is crucial. Too much protein can lead to high non-specific binding.[6]
-
Proper washing: After incubation, thoroughly and quickly wash the filters or plates with ice-cold buffer to remove unbound radioligand.
-
Using appropriate buffers: Ensure your binding buffer composition is optimized for the receptor.
Q5: What are the subtypes of the alpha-2 adrenergic receptor that p-Iodoclonidine binds to?
A5: p-Iodoclonidine is known to bind to alpha-2 adrenergic receptors. There are three main subtypes of the alpha-2 adrenergic receptor: α2A, α2B, and α2C.[7][8] p-Iodoclonidine has been shown to have a high affinity for these receptors.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Specific Binding / Poor Signal-to-Noise Ratio | 1. Suboptimal Incubation Time: The binding has not reached equilibrium, or has proceeded for too long, leading to dissociation. 2. Incorrect Ligand Concentration: The concentration of this compound is too low. 3. Degraded Receptor or Ligand: The membrane preparation or the radioligand has lost activity. 4. Low Receptor Density: The tissue or cell line used has a low expression of alpha-2 adrenergic receptors. | 1. Perform a time-course experiment to determine the optimal incubation time under your specific conditions.[1] 2. Verify the concentration of your ligand and consider increasing it if it is significantly below the Kd. 3. Use freshly prepared membranes and ensure proper storage of the radioligand according to the manufacturer's instructions.[10] 4. Increase the amount of membrane protein in the assay, or consider using a cell line with higher receptor expression. |
| High Non-Specific Binding | 1. Excessive Radioligand Concentration: Using a very high concentration of p-Iodoclonidine can lead to increased binding to non-receptor sites. 2. Inadequate Washing: Insufficient or slow washing steps fail to remove all unbound radioligand. 3. High Protein Concentration: Too much membrane protein can increase non-specific binding sites.[6] 4. Lipophilic Nature of the Ligand: The ligand may be partitioning into the cell membranes. | 1. Reduce the concentration of the radioligand. For competition assays, use a concentration at or below the Kd.[5] 2. Optimize the washing procedure by increasing the number of washes, using ice-cold wash buffer, and performing the washes rapidly. 3. Perform a protein concentration optimization experiment to find the amount of protein that maximizes the specific binding window. 4. Include a low concentration of a detergent (e.g., 0.01% BSA) in the wash buffer to help reduce non-specific binding. |
| Inconsistent or Irreproducible Results | 1. Variable Incubation Times or Temperatures: Inconsistent experimental conditions between assays. 2. Pipetting Errors: Inaccurate dispensing of reagents. 3. Incomplete Mixing: Reagents not being uniformly distributed in the assay tubes. 4. Filter Binding Issues: The radioligand may be binding to the filter paper itself. | 1. Strictly control and monitor incubation times and temperatures for all samples and experiments.[2][4] 2. Calibrate pipettes regularly and use appropriate pipetting techniques. 3. Ensure thorough but gentle mixing of the assay components. 4. Pre-soak filters in a solution of a similar unlabeled ligand or a blocking agent like polyethyleneimine (PEI) to reduce filter binding. |
| Dissociation Curve Does Not Return to Baseline | 1. Long-lived Receptor-Ligand Complex: This can be observed with high-affinity agonists where the complex is very stable. 2. G-protein Coupling: The receptor may be in a high-affinity state due to coupling with G-proteins.[11] 3. Inaccessible Compartment: The radioligand may be trapped in a compartment that is inaccessible to the competing unlabeled ligand.[11] | 1. Increase the dissociation time to allow for complete dissociation. 2. Include a non-hydrolyzable GTP analog, such as GTPγS, in the incubation buffer to uncouple the receptor from the G-protein.[11] 3. Consider using a membrane permeabilizing agent like saponin in whole-cell binding assays if this is suspected.[11] |
Experimental Protocols
Protocol 1: Saturation Binding Assay for p-[125I]iodoclonidine
This protocol is designed to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for p-[125I]iodoclonidine in a given membrane preparation.
Materials:
-
Membrane preparation expressing alpha-2 adrenergic receptors
-
p-[125I]iodoclonidine
-
Unlabeled clonidine or another suitable alpha-2 adrenergic agonist/antagonist
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash Buffer (ice-cold Binding Buffer)
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare Reagents: Dilute the p-[125I]iodoclonidine to various concentrations in the Binding Buffer. A typical range would be 0.05 nM to 10 nM. Prepare a high concentration stock of unlabeled clonidine (e.g., 10 µM) for determining non-specific binding.
-
Assay Setup:
-
Total Binding: To each well, add 50 µL of the appropriate p-[125I]iodoclonidine dilution and 50 µL of membrane preparation (protein concentration to be optimized, typically 20-50 µg).
-
Non-Specific Binding: To a parallel set of wells, add 50 µL of the appropriate p-[125I]iodoclonidine dilution, 50 µL of membrane preparation, and 10 µL of 10 µM unlabeled clonidine.
-
-
Incubation: Incubate the plate at 25°C for 90 minutes to allow the binding to reach equilibrium.[1]
-
Termination of Binding: Terminate the incubation by rapid filtration through the 96-well filter plate using a cell harvester.
-
Washing: Wash the filters rapidly with 3 x 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts for each concentration of p-[125I]iodoclonidine.
-
Plot the specific binding as a function of the radioligand concentration.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
-
Quantitative Data Summary
| Parameter | Value | Tissue/Cell Type | Reference |
| Kd | 0.6 nM | Rat Cerebral Cortical Membranes | [1] |
| Bmax | 230 fmol/mg protein | Rat Cerebral Cortical Membranes | [1] |
| Association Rate (kobs) | Biphasic: 0.96 min-1 (fast), 0.031 min-1 (slow) | Rat Cerebral Cortical Membranes | [1] |
| Dissociation Rate (k) | Biphasic: 0.32 min-1 (fast), 0.006 min-1 (slow) | Rat Cerebral Cortical Membranes | [1] |
| Incubation Time to Plateau | 90 minutes at 25°C | Rat Cerebral Cortical Membranes | [1] |
| Kd | 1.2 +/- 0.1 nM | Human Platelet Membranes | [12] |
| Association Rate (kon) | 8.0 +/- 2.7 x 10(6) M-1 sec-1 | Human Platelet Membranes | [12] |
| Dissociation Rate (koff) | 2.0 +/- 0.8 x 10(-3) sec-1 | Human Platelet Membranes | [12] |
| Kd | 0.5 +/- 0.1 nM | NG-10815 Cell Membranes | [12] |
| IC50 | 1.5 nM | Purified Human Platelet Plasma Membrane | [9] |
Visualizations
Alpha-2 Adrenergic Receptor Signaling Pathway
References
- 1. p-[125I]iodoclonidine, a novel radiolabeled agonist for studying central alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ecodiagnostica.com.br [ecodiagnostica.com.br]
- 3. nicoyalife.com [nicoyalife.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. Characterization of alpha 2-adrenergic receptor subtype-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioiodinated p-iodoclonidine: a high-affinity probe for the alpha 2-adrenergic receptor. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 10. Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys [celtarys.com]
- 11. Box 3, Troubleshooting dissociation rate constant measurement - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. p-[125I]iodoclonidine is a partial agonist at the alpha 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low specific binding with p-Iodoclonidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing p-Iodoclonidine in radioligand binding assays. The information is tailored to address common challenges and provide clear protocols to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is p-Iodoclonidine and what is its primary binding target?
A1: p-Iodoclonidine is a partial agonist for the alpha-2 adrenergic receptor (α2-AR)[1]. It is a derivative of clonidine and is commonly used in its radioiodinated form (¹²⁵I-p-Iodoclonidine) as a high-affinity probe in radioligand binding assays to study these receptors[2]. The α2-ARs are G protein-coupled receptors (GPCRs) involved in a variety of physiological processes[3][4].
Q2: What is considered a "good" binding affinity (Kd) for p-Iodoclonidine?
A2: p-[¹²⁵I]Iodoclonidine exhibits high affinity for α2-adrenergic receptors. Experimental data have shown its dissociation constant (Kd) to be in the low nanomolar range, typically around 0.5 to 1.2 nM[5][6]. A radioligand with a Kd value under 100 nM is generally considered to have high affinity and is suitable for binding assays[7].
Q3: I am observing very low total binding of ¹²⁵I-p-Iodoclonidine. What are the potential causes?
A3: Low total binding can stem from several factors. One common issue is the degradation of the receptor preparation. It is crucial to perform all steps of membrane preparation at 4°C with cold buffers to minimize protein degradation[8]. Another possibility is the use of a suboptimal concentration of the radioligand. For saturation binding experiments, it is recommended to use a range of concentrations from 1/10th of the Kd to over 10 times the Kd[9]. Additionally, ensure the radioligand itself has not degraded, as ¹²⁵I-labeled ligands have a limited shelf-life and should generally be used within one to two months of the manufacture date[10].
Q4: My non-specific binding is almost as high as my total binding. How can I reduce it?
A4: High non-specific binding is a frequent challenge in radioligand assays. This can be caused by the hydrophobic nature of the ligand, leading it to bind to non-receptor components like lipids and filter materials[10]. To mitigate this, consider the following:
-
Use of a structurally different competitor: To define non-specific binding, use a high concentration of an unlabeled competitor that is structurally different from the radioligand but has high affinity for the target receptor[9].
-
Optimize washing steps: Insufficient or slow washing of the filters after incubation can lead to high background. Ensure rapid and efficient washing with ice-cold buffer[7].
-
Blocking agents: Including agents like bovine serum albumin (BSA) or casein in the assay buffer can help block non-specific binding sites on the filters and other surfaces[10][11].
-
Lower radioligand concentration: Non-specific binding is often proportional to the concentration of the radioligand[9]. Using a concentration at or below the Kd can help reduce this issue[10].
Q5: Can p-Iodoclonidine bind to other receptors besides the alpha-2 adrenergic receptor?
A5: While p-Iodoclonidine is highly selective for the α2-AR, it is important to be aware of potential off-target binding, particularly at high concentrations. Clonidine and its analogs have been shown to bind to imidazoline receptors[12][13]. However, under typical radioligand binding assay conditions with nanomolar concentrations of ¹²⁵I-p-Iodoclonidine, binding to α2-AR is predominant[5][6]. Competition binding experiments using selective ligands for other receptors can help confirm the specificity of binding in your system[6][14].
Troubleshooting Low Specific Binding
Low specific binding is a critical issue that can invalidate experimental results. The following guide provides a systematic approach to troubleshooting this problem.
Logical Workflow for Troubleshooting Low Specific Binding
Caption: A flowchart for troubleshooting low specific binding.
Quantitative Data Summary
The following tables summarize key binding parameters for p-Iodoclonidine from published literature. These values can serve as a benchmark for your own experiments.
Table 1: Binding Affinity (Kd) of ¹²⁵I-p-Iodoclonidine for Alpha-2 Adrenergic Receptors
| Tissue/Cell Line | Receptor Subtype | Kd (nM) | Reference |
| Rat Cerebral Cortical Membranes | α2 | 0.6 | [5] |
| Human Platelet Membranes | α2 | 1.2 ± 0.1 | [6] |
| NG-10815 Cell Membranes | α2B | 0.5 ± 0.1 | [6] |
Table 2: Competition Binding (Ki) of Various Ligands at ¹²⁵I-p-Iodoclonidine Binding Sites
| Competing Ligand | Ki (nM) | Tissue/Cell Line | Reference |
| Yohimbine | Low nM range | Human Platelet Membranes | [6] |
| Bromoxidine | Low nM range | Human Platelet Membranes | [6] |
| (-)-Epinephrine | Low nM range | Human Platelet Membranes | [6] |
| Prazosin | Micromolar range | Human Platelet Membranes | [6] |
| Serotonin | Micromolar range | Human Platelet Membranes | [6] |
Experimental Protocols
Protocol 1: Saturation Binding Assay for ¹²⁵I-p-Iodoclonidine
This protocol is designed to determine the receptor density (Bmax) and binding affinity (Kd) of ¹²⁵I-p-Iodoclonidine.
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a Bradford or BCA assay). Store membranes at -80°C.
-
-
Binding Assay:
-
Prepare serial dilutions of ¹²⁵I-p-Iodoclonidine in binding buffer, ranging from approximately 0.1 x Kd to 10 x Kd.
-
Set up assay tubes in triplicate for:
-
Total Binding: Add a fixed amount of membrane protein (e.g., 20-50 µg), the various concentrations of ¹²⁵I-p-Iodoclonidine, and binding buffer to a final volume of 250 µL.
-
Non-specific Binding: Add the same components as for total binding, plus a high concentration of an unlabeled competitor (e.g., 10 µM yohimbine).
-
-
Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes)[5].
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a blocking agent like polyethylenimine (PEI) to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 3 mL of 50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the concentration of ¹²⁵I-p-Iodoclonidine and fit the data using non-linear regression to a one-site binding model to determine the Bmax and Kd values.
-
Signaling Pathway
Alpha-2 Adrenergic Receptor Signaling
p-Iodoclonidine, as an agonist at the α2-AR, activates a signaling cascade that primarily involves the inhibition of adenylyl cyclase.
Caption: The inhibitory signaling pathway of the α2-AR.
References
- 1. apexbt.com [apexbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. An overview of pharmacodynamic modelling, ligand-binding approach and its application in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p-[125I]iodoclonidine, a novel radiolabeled agonist for studying central alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p-[125I]iodoclonidine is a partial agonist at the alpha 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. swordbio.com [swordbio.com]
- 12. Hypotensive action of clonidine analogues correlates with binding affinity at imidazole and not alpha-2-adrenergic receptors in the rostral ventrolateral medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenergic receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The characteristics of [3H]-clonidine binding to an alpha-adrenoceptor in membranes from guinea-pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: [¹²⁵I]p-Iodoclonidine Radioligand Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing [¹²⁵I]p-Iodoclonidine in radioligand binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for [¹²⁵I]p-Iodoclonidine in a saturation binding experiment?
A1: The optimal concentration range for [¹²⁵I]p-Iodoclonidine in a saturation binding experiment typically spans from approximately 0.1 to 5 times the dissociation constant (Kd). For [¹²⁵I]p-Iodoclonidine, which binds to α2-adrenergic receptors, the Kd is often in the low nanomolar range.[1][2] For instance, in studies using rat brain cerebral cortical membranes, a Kd of 0.6 nM has been reported, and for human platelet membranes, a Kd of 1.2 ± 0.1 nM was observed.[1][3] Therefore, a concentration range of approximately 0.06 nM to 3.0 nM would be a suitable starting point for cerebral cortical membranes. It is crucial to perform a saturation binding experiment to determine the specific Kd and Bmax for your experimental system.
Q2: How do I determine the dissociation constant (Kd) and maximum receptor density (Bmax) for [¹²⁵I]p-Iodoclonidine in my tissue/cell preparation?
A2: To determine the Kd and Bmax, you must perform a saturation binding experiment. This involves incubating your tissue or cell preparation with increasing concentrations of [¹²⁵I]p-Iodoclonidine until saturation is reached.[4] Specific binding is then plotted against the concentration of the radioligand, and the data are analyzed using non-linear regression to fit a saturation binding curve.[5][6] The Kd is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium, and the Bmax represents the total number of binding sites.[4]
Q3: What is non-specific binding and how can I minimize it?
A3: Non-specific binding is the binding of the radioligand to components other than the target receptor, such as lipids, other proteins, or the filter apparatus. It is a critical parameter to measure and subtract from total binding to determine specific binding. To measure non-specific binding, a parallel set of experiments is run in the presence of a high concentration of a competing, unlabeled ligand that has high affinity for the same receptor. This unlabeled ligand will displace the radioligand from the specific receptor sites, leaving only the non-specific binding to be measured. To minimize non-specific binding, consider optimizing the buffer composition, incubation time, and washing steps. Using plates designed for low non-specific binding can also be beneficial.[7]
Q4: [¹²⁵I]p-Iodoclonidine is described as a partial agonist. How does this affect my binding assay?
A4: As a partial agonist, [¹²⁵I]p-Iodoclonidine binds to the receptor and elicits a partial response compared to a full agonist.[1][2] In the context of a binding assay, this is important because its binding may be sensitive to the presence of guanine nucleotides like GTP.[1][3] Guanine nucleotides can uncouple G-protein coupled receptors (GPCRs) like the α2-adrenergic receptor from their G-proteins, leading to a lower affinity state for agonists. This can result in a decrease in observed binding.[1][2] Depending on your experimental goals, you may choose to include or exclude guanine nucleotides in your assay buffer.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding | 1. Radioligand concentration is too high. 2. Insufficient washing. 3. Inappropriate buffer composition (e.g., ionic strength, pH). 4. Binding of radioligand to filters or plates.[7] | 1. Use a lower concentration of [¹²⁵I]p-Iodoclonidine. Ensure the concentration range in your saturation binding experiment is appropriate for the Kd. 2. Increase the number and/or volume of washes with ice-cold buffer. 3. Optimize the buffer composition. 4. Pre-soak filters in a blocking agent like polyethyleneimine (PEI). Use low-binding plates.[7] |
| Low Specific Binding / Low Signal-to-Noise Ratio | 1. Low receptor expression in the tissue/cell preparation. 2. Degraded radioligand. 3. Suboptimal incubation time or temperature. 4. Incorrect buffer pH or composition. | 1. Increase the amount of protein per assay tube. If possible, use a tissue or cell line with higher receptor expression. 2. Check the age and storage conditions of your radioligand. Use fresh radioligand if necessary. 3. Perform time-course and temperature-dependence experiments to determine optimal incubation conditions. 4. Verify the pH and composition of all buffers. |
| Inconsistent Results Between Replicates | 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Inconsistent washing of filters. 4. Temperature fluctuations during incubation. | 1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 2. Ensure thorough mixing of all components in the assay tubes. 3. Standardize the washing procedure for all samples. 4. Use a temperature-controlled incubator or water bath. |
| Difficulty Reaching Saturation in Binding Curve | 1. The concentration range of the radioligand is not high enough. 2. Low affinity of the radioligand for the receptor. | 1. Extend the concentration range of [¹²⁵I]p-Iodoclonidine in your experiment. 2. While [¹²⁵I]p-Iodoclonidine generally has high affinity, confirm the Kd in your system. If affinity is unexpectedly low, investigate potential issues with your receptor preparation or assay conditions. |
Experimental Protocols
Saturation Binding Assay for [¹²⁵I]p-Iodoclonidine
This protocol is a general guideline and should be optimized for your specific experimental system.
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [¹²⁵I]p-Iodoclonidine.
Materials:
-
[¹²⁵I]p-Iodoclonidine
-
Unlabeled p-Iodoclonidine or another suitable α2-adrenergic ligand (e.g., yohimbine) for determining non-specific binding.
-
Membrane preparation from tissue or cells expressing α2-adrenergic receptors.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Glass fiber filters (e.g., GF/C)
-
Filtration apparatus
-
Scintillation vials
-
Scintillation cocktail
-
Gamma counter
Procedure:
-
Prepare Radioligand Dilutions: Prepare a series of dilutions of [¹²⁵I]p-Iodoclonidine in Assay Buffer. A typical concentration range might be 0.05 nM to 10 nM, spanning below and above the expected Kd.
-
Set up Assay Tubes: For each concentration of radioligand, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.
-
Total Binding: To the total binding tubes, add the appropriate volume of your membrane preparation and the corresponding dilution of [¹²⁵I]p-Iodoclonidine.
-
Non-Specific Binding: To the non-specific binding tubes, add the membrane preparation, the [¹²⁵I]p-Iodoclonidine dilution, and a high concentration of the unlabeled competitor (e.g., 10 µM yohimbine). The high concentration of the unlabeled ligand will saturate the specific binding sites.
-
Incubation: Incubate all tubes at a constant temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).[3]
-
Filtration: Rapidly terminate the incubation by filtering the contents of each tube through a glass fiber filter under vacuum.
-
Washing: Immediately wash the filters with multiple volumes of ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a gamma counter.
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for your total and non-specific binding triplicates.
-
Determine specific binding by subtracting the average non-specific CPM from the average total CPM for each radioligand concentration.
-
Plot the specific binding (Y-axis) against the concentration of [¹²⁵I]p-Iodoclonidine (X-axis).
-
Use non-linear regression analysis with a one-site binding hyperbola model to determine the Kd and Bmax values.[5][8][6]
-
Data Presentation:
| [¹²⁵I]p-Iodoclonidine (nM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | |||
| 0.2 | |||
| 0.5 | |||
| 1.0 | |||
| 2.0 | |||
| 5.0 | |||
| 10.0 |
Visualizations
Caption: Workflow for a saturation binding experiment.
Caption: Relationship between binding components.
References
- 1. p-[125I]iodoclonidine is a partial agonist at the alpha 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. p-[125I]iodoclonidine, a novel radiolabeled agonist for studying central alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. graphpad.com [graphpad.com]
- 5. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chem.uwec.edu [chem.uwec.edu]
How to prevent radioligand degradation in p-Iodoclonidine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of the radioligand p-[¹²⁵I]iodoclonidine during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is p-Iodoclonidine and why is its radiolabeled form used in research?
A1: p-Iodoclonidine is a partial agonist for the α2-adrenergic receptor.[1] Its radioiodinated form, p-[¹²⁵I]iodoclonidine, is a high-affinity radioligand used in binding assays to study these receptors.[1][2][3] These studies are crucial for understanding the physiological roles of α2-adrenergic receptors and for the development of drugs targeting them.
Q2: What are the primary causes of p-[¹²⁵I]iodoclonidine degradation?
A2: The primary causes of degradation for radioiodinated ligands like p-[¹²⁵I]iodoclonidine are radiolysis and oxidation.
-
Radiolysis: The radioactive decay of ¹²⁵I emits energy that can generate reactive oxygen species (ROS) from water molecules in the assay buffer. These ROS, such as hydroxyl radicals, can then damage the radioligand, reducing its ability to bind to the receptor.
-
Oxidation: The chemical structure of p-Iodoclonidine can be susceptible to oxidation, which can be exacerbated by factors like exposure to light, elevated temperatures, and the presence of oxidizing agents in the experimental setup.
-
Light Sensitivity: Clonidine, a related compound, has been shown to be sensitive to light.[4] Therefore, it is crucial to protect p-[¹²⁵I]iodoclonidine from light to prevent photodegradation.
Q3: How should p-[¹²⁵I]iodoclonidine be properly stored to minimize degradation?
A3: Proper storage is critical for maintaining the stability of p-[¹²⁵I]iodoclonidine. Commercially available p-iodoclonidine hydrochloride is stable for at least four years when stored at -20°C. For the radiolabeled form, it is recommended to store it at 4°C in the dark. Aliquoting the radioligand upon receipt can help to avoid repeated freeze-thaw cycles, which can contribute to degradation.
Q4: What are the key signs of radioligand degradation in my experiment?
A4: Signs of p-[¹²⁵I]iodoclonidine degradation can manifest in your experimental results in several ways:
-
Decreased Specific Binding: A lower percentage of the total radioligand binds specifically to the receptor.
-
Increased Non-Specific Binding: A higher proportion of the radioligand binds to non-receptor components of the assay, such as the filter plates or tube walls.
-
Poor Assay Reproducibility: Inconsistent results between identical experiments.
-
Altered Binding Affinity (Kd): An apparent decrease in the affinity of the radioligand for the receptor.
Troubleshooting Guides
This section provides solutions to common problems encountered during p-[¹²⁵I]iodoclonidine experiments, with a focus on preventing radioligand degradation.
Issue 1: High Background or Non-Specific Binding
High non-specific binding can mask the specific signal and is often a symptom of radioligand degradation or suboptimal assay conditions.
| Possible Cause | Recommended Solution |
| Radioligand Degradation | Add a radioprotectant/antioxidant to the assay buffer. Ascorbic acid (Vitamin C) at a final concentration of 0.1% (w/v) is a commonly used and effective option. Other options include gentisic acid or ethanol. |
| Hydrophobic Interactions | Include a blocking agent like Bovine Serum Albumin (BSA) at a concentration of 0.1% to 0.5% (w/v) in the assay buffer to reduce the binding of the radioligand to non-receptor surfaces. |
| Inadequate Washing | Increase the number and volume of washes with ice-cold wash buffer after the incubation step to more effectively remove unbound radioligand. |
| Filter Plate Issues | Pre-soak the filter plates with a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged glass fiber filters. |
| Incorrect Buffer Composition | Ensure the pH of the binding buffer is optimal for receptor binding (typically pH 7.4). Verify that the buffer components do not interfere with binding. |
Issue 2: Low Specific Binding and Poor Signal-to-Noise Ratio
A weak specific signal can make it difficult to obtain reliable data and may indicate problems with the radioligand, receptor preparation, or assay protocol.
| Possible Cause | Recommended Solution |
| Radioligand Degradation | As with high non-specific binding, the primary solution is to incorporate radioprotectants like ascorbic acid into your assay buffer. Also, ensure the radioligand is stored properly and has not exceeded its recommended shelf-life. |
| Low Receptor Density | Increase the amount of membrane preparation or whole cells used in the assay to provide more binding sites. Ensure the tissue or cell preparation has been handled correctly to preserve receptor integrity. |
| Suboptimal Incubation Time | The association of p-[¹²⁵I]iodoclonidine with the α2-adrenergic receptor can be biphasic, reaching a plateau by 90 minutes at 25°C.[2] Ensure your incubation time is sufficient to reach equilibrium. |
| Incorrect Incubation Temperature | While binding of p-[¹²⁵I]iodoclonidine has been characterized at 25°C, ensure this temperature is maintained consistently throughout the experiment.[2] |
| Pipetting Errors | Use calibrated pipettes and be meticulous when preparing serial dilutions of the radioligand and competitor compounds. |
Quantitative Data Summary
While specific quantitative data on the degradation rate of p-[¹²⁵I]iodoclonidine under various conditions is not extensively published, the following tables summarize its known binding characteristics and recommended concentrations of stabilizers to mitigate degradation.
Table 1: Binding Characteristics of p-[¹²⁵I]iodoclonidine
| Parameter | Value | Receptor/Tissue Source | Reference |
| Kd (Dissociation Constant) | 0.6 nM | Rat cerebral cortical membranes | [2] |
| Bmax (Receptor Density) | 230 fmol/mg of protein | Rat cerebral cortical membranes | [2] |
| Ki (Inhibition Constant) | 1.0 nM | Human platelet membranes | [1] |
| Association Rate (kon) | Biphasic: kobs = 0.96 min⁻¹ (fast), kobs = 0.031 min⁻¹ (slow) | Rat cerebral cortical membranes | [2] |
| Dissociation Rate (koff) | Biphasic: k₁ = 0.32 min⁻¹ (fast), k₂ = 0.006 min⁻¹ (slow) | Rat cerebral cortical membranes | [2] |
Table 2: Recommended Stabilizers to Prevent Radioligand Degradation
| Stabilizer | Recommended Final Concentration | Notes |
| Ascorbic Acid | 0.1% (w/v) | A common and effective antioxidant that scavenges free radicals. |
| Bovine Serum Albumin (BSA) | 0.1% - 0.5% (w/v) | Acts as a blocking agent to reduce non-specific binding and can also help stabilize the radioligand. |
| Gentisic Acid | 5 mM | Another effective radical scavenger. |
| Ethanol | 5% - 10% (v/v) | Can act as a scavenger of hydroxyl radicals. |
Experimental Protocols & Methodologies
Detailed Protocol: p-[¹²⁵I]iodoclonidine Saturation Binding Assay
This protocol outlines a standard filtration-based saturation binding assay to determine the Kd and Bmax of p-[¹²⁵I]iodoclonidine for α2-adrenergic receptors in a membrane preparation.
1. Materials and Reagents:
- p-[¹²⁵I]iodoclonidine
- Unlabeled phentolamine (for determining non-specific binding)
- Membrane preparation containing α2-adrenergic receptors
- Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
- Ascorbic acid
- Bovine Serum Albumin (BSA)
- Polyethyleneimine (PEI)
- Glass fiber filter plates (e.g., GF/B or GF/C)
- 96-well assay plates
- Scintillation fluid
- Microplate scintillation counter
2. Assay Procedure:
- Prepare Binding Buffer with Stabilizers: Add ascorbic acid to a final concentration of 0.1% (w/v) and BSA to a final concentration of 0.1% (w/v) to the binding buffer.
- Prepare Filter Plates: Pre-soak the glass fiber filter plates in 0.3% PEI for at least 2 hours at 4°C to reduce non-specific binding.
- Prepare Radioligand Dilutions: Perform serial dilutions of p-[¹²⁵I]iodoclonidine in the binding buffer to achieve a range of concentrations (e.g., 0.05 nM to 10 nM).
- Set up Assay Plate:
- Total Binding Wells: Add 50 µL of binding buffer, 50 µL of the appropriate p-[¹²⁵I]iodoclonidine dilution, and 100 µL of the membrane preparation to each well.
- Non-Specific Binding Wells: Add 50 µL of 10 µM unlabeled phentolamine, 50 µL of the corresponding p-[¹²⁵I]iodoclonidine dilution, and 100 µL of the membrane preparation to each well.
- Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of the assay plate through the pre-soaked filter plate using a cell harvester.
- Washing: Wash the filters 3-4 times with 200 µL of ice-cold wash buffer per well to remove unbound radioligand.
- Drying: Dry the filter plate under a heat lamp or in a low-temperature oven.
- Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
3. Data Analysis:
- Calculate Specific Binding by subtracting the non-specific binding counts from the total binding counts for each radioligand concentration.
- Plot the specific binding (y-axis) against the concentration of p-[¹²⁵I]iodoclonidine (x-axis).
- Use non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.
Mandatory Visualizations
Signaling Pathway of p-Iodoclonidine at the α2-Adrenergic Receptor
References
- 1. p-[125I]iodoclonidine is a partial agonist at the alpha 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p-[125I]iodoclonidine, a novel radiolabeled agonist for studying central alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioiodinated p-iodoclonidine: a high-affinity probe for the alpha 2-adrenergic receptor. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. revvity.com [revvity.com]
Technical Support Center: Optimizing p-Iodoclonidine Autoradiography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome high background issues in p-Iodoclonidine autoradiography experiments.
Troubleshooting Guide: High Background Signal
High background can obscure specific signals and compromise the quantitative accuracy of your autoradiography. This guide provides a systematic approach to identifying and mitigating common causes of high background.
| Potential Cause | Recommended Solution |
| High Non-Specific Binding | p-Iodoclonidine is known to bind to both α2-adrenergic and imidazoline receptors. If your target is the α2-adrenergic receptor, binding to imidazoline receptors will contribute to high background. To mitigate this, add a competing non-radiolabeled ligand that is selective for the non-target receptor to your incubation buffer. For example, to isolate α2-adrenergic receptor binding, include a selective imidazoline receptor ligand. |
| Suboptimal Incubation Buffer | The composition of your incubation buffer is critical. Ensure the pH is optimal for receptor binding (typically around 7.4). The inclusion of certain ions, like Mg2+, can influence agonist binding. Conversely, guanine nucleotides (e.g., GTP) can decrease agonist binding affinity, which may or may not be desirable depending on the experimental goals.[1] |
| Inadequate Washing Steps | Insufficient washing will result in a failure to remove unbound or loosely bound radioligand, leading to high background. Conversely, overly stringent washing can dissociate your specifically bound ligand. It's crucial to optimize the duration and temperature of your washing steps. Typically, several short washes in cold buffer are more effective than a single long wash. |
| Issues with Tissue Preparation | The quality of your tissue sections can impact background levels. Ensure that tissues are properly frozen, sectioned, and mounted to prevent artifacts. Autofluorescence from endogenous molecules within the tissue can also contribute to background. |
| Radioligand Quality and Concentration | Using a radioligand of high purity and specific activity is essential. The concentration of p-Iodoclonidine should be carefully chosen, ideally at or below the Kd for the receptor of interest, to minimize non-specific binding.[1] Non-specific binding is often proportional to the concentration of the radioligand. |
| Autoradiography Film and Cassette Issues | Physical factors can also lead to high background. Light leaks in the X-ray film cassette can cause fogging of the film. Additionally, natural radioactivity in glass slides or phosphorescence from the phosphor coating in the cassette can produce a background signal.[2][3] Placing black polyethylene plastic between the slides and the phosphor screen can help minimize this.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary binding sites for p-Iodoclonidine?
A1: p-Iodoclonidine is an agonist that binds with high affinity to α2-adrenergic receptors.[1] However, it also shows considerable affinity for I1 and I2 imidazoline binding sites. This cross-reactivity is a common source of high background if the experimental goal is to study only the α2-adrenergic receptors.
Q2: How can I differentiate between α2-adrenergic and imidazoline receptor binding?
A2: To isolate the binding to a specific receptor type, you need to use appropriate competitors in your incubation buffer. For example, to measure binding to α2-adrenergic receptors specifically, you can include a high concentration of a drug that saturates the imidazoline receptors but has low affinity for α2-adrenergic receptors. Conversely, to define non-specific binding for α2-adrenergic receptors, an excess of an α2-adrenergic antagonist like yohimbine can be used.
Q3: What is a typical concentration of p-Iodoclonidine to use for autoradiography?
A3: The concentration of p-[125I]iodoclonidine should be determined based on its affinity (Kd) for the receptor of interest. For α2-adrenergic receptors in rat cerebral cortical membranes, the Kd is approximately 0.6 nM.[1] Using a concentration around this value is a good starting point to maximize the specific signal while keeping non-specific binding low.
Q4: What are the key components of an optimized incubation buffer?
A4: A typical incubation buffer for p-Iodoclonidine autoradiography is a Tris-based buffer (e.g., 50 mM Tris-HCl) at a physiological pH (around 7.4). The buffer may also contain ions like MgCl2, which can be important for agonist binding. To reduce non-specific binding to the tissue, a blocking agent like bovine serum albumin (BSA) is often included.
Q5: How long should the incubation and washing steps be?
A5: The association of p-Iodoclonidine with α2-adrenergic receptors at 25°C can take up to 90 minutes to reach a plateau.[1] Therefore, an incubation time in this range is recommended. Washing should be optimized, but a common starting point is a series of short washes (e.g., 2-4 washes of 1-5 minutes each) in ice-cold buffer.
Experimental Protocols & Data
Optimized Protocol for p-Iodoclonidine Autoradiography
This protocol is a synthesized "best-practice" guide for researchers aiming to achieve a high signal-to-noise ratio in their p-Iodoclonidine autoradiography experiments.
-
Tissue Preparation:
-
Rapidly freeze fresh tissue in isopentane cooled with dry ice or liquid nitrogen.
-
Store tissues at -80°C until sectioning.
-
Using a cryostat, cut tissue sections at a thickness of 10-20 µm.
-
Thaw-mount the sections onto gelatin-coated or charged microscope slides.
-
Store the slide-mounted sections at -80°C.
-
-
Pre-incubation:
-
Allow the slides to come to room temperature.
-
Pre-incubate the slides in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature. This step helps to rehydrate the tissue and remove endogenous ligands.
-
-
Incubation:
-
Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2 and 0.1% BSA.
-
Add p-[125I]iodoclonidine to the incubation buffer at a concentration close to its Kd (e.g., 0.5-1.0 nM).
-
For determining non-specific binding, add a high concentration of a suitable competitor (e.g., 10 µM yohimbine for α2-adrenergic receptors or 10 µM naphazoline for I1-imidazoline receptors) to the incubation buffer for a parallel set of slides.[4]
-
Incubate the slides for 60-90 minutes at room temperature.
-
-
Washing:
-
Quickly rinse the slides in two changes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash the slides in two changes of fresh, ice-cold wash buffer for 2-5 minutes each.
-
Perform a final quick rinse in ice-cold deionized water to remove buffer salts.
-
-
Drying and Exposure:
-
Dry the slides rapidly under a stream of cool, dry air.
-
Place the dried slides in an X-ray cassette with an appropriate phosphor screen or autoradiography film.
-
To minimize background from the cassette, a thin sheet of black polyethylene can be placed between the slides and the screen.[2][3]
-
Expose the film at -80°C for a duration determined by the specific activity of the radioligand and the density of the receptors.
-
-
Image Analysis:
-
Develop the film according to the manufacturer's instructions.
-
Quantify the autoradiograms using a computer-assisted image analysis system, with co-exposed radioactive standards for calibration.
-
Quantitative Data Summary
The following tables provide key quantitative data for p-Iodoclonidine binding and for various competitors that can be used to define specific and non-specific binding.
Table 1: Binding Affinity of p-[125I]Iodoclonidine
| Receptor | Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| α2-Adrenergic | Rat Cerebral Cortex | 0.6 | 230 | [1] |
| I1-Imidazoline | PC12 Cells | 0.30 | - | [4] |
Table 2: Competitors for Defining Non-Specific Binding
| Competitor | Target Receptor(s) | Typical Concentration | Notes |
| Yohimbine | α2-Adrenergic Antagonist | 1-10 µM | A standard choice for defining non-specific binding at α2-adrenergic receptors. |
| Naphazoline | Imidazoline Agonist | 10 µM | Can be used to define non-specific binding at I1-imidazoline receptors.[4] |
| Phentolamine | Non-selective α-Adrenergic Antagonist | 10 µM | Will block binding to both α1 and α2 receptors. |
| Norepinephrine | Endogenous α-Adrenergic Agonist | 10-100 µM | Can be used to displace binding to α-adrenergic receptors. |
Visual Guides
Experimental Workflow for Troubleshooting High Background
Caption: A logical workflow for diagnosing and resolving high background issues.
Signaling Pathways of p-Iodoclonidine Binding
Caption: Binding pathways of p-Iodoclonidine leading to specific and non-specific signals.
References
- 1. p-[125I]iodoclonidine, a novel radiolabeled agonist for studying central alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative assessment and reduction of long-term autoradiographic background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of p-Iodoclonidine and Clonidine Binding Affinity at Adrenergic Receptors
For researchers and professionals in the fields of pharmacology and drug development, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides a detailed comparison of the binding affinities of two notable alpha-2 adrenergic receptor agonists: p-Iodoclonidine hydrochloride and its parent compound, clonidine. The following sections present quantitative binding data, in-depth experimental methodologies, and visual representations of the associated signaling pathway and experimental workflow.
Quantitative Binding Affinity Data
The binding affinities of p-Iodoclonidine and clonidine for various adrenergic receptor subtypes are summarized in the table below. These values, presented as dissociation constants (Kd) and inhibition constants (Ki), are critical indicators of a ligand's potency and selectivity. It is important to note that the data presented has been compiled from various studies, and direct comparisons should be made with consideration for the different experimental conditions employed in each study.
| Compound | Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (nM) | Kd (nM) | Reference |
| p-Iodoclonidine | α2-Adrenergic | Human Platelet Membranes | [125I]p-Iodoclonidine | 1.0 | 1.2 ± 0.1 | [1] |
| α2B-Adrenergic | NG-10815 Cells | [125I]p-Iodoclonidine | - | 0.5 ± 0.1 | [1] | |
| α2D-Adrenergic | Rat Pineal Membranes | [125I]p-Iodoclonidine | - | 1.1 ± 0.3 | [2] | |
| Clonidine | α2-Adrenergic | Rat Brain | [3H]Clonidine | - | 2.6 - 2.7 | [3] |
| α2A-Adrenergic | - | - | ≥ 5 | - | [4] | |
| α2C-Adrenergic | - | - | ≥ 5 | - | [4] | |
| Non-adrenergic Imidazoline Sites | Human Brain | [3H]Clonidine | - | 51 |
Experimental Protocols
The determination of binding affinities for p-Iodoclonidine and clonidine is predominantly achieved through radioligand binding assays. These assays are a robust method for quantifying the interaction between a radiolabeled ligand and its receptor.
Radioligand Binding Assay Protocol
This protocol provides a generalized framework for a competitive radioligand binding assay to determine the Ki of a test compound (e.g., clonidine or p-Iodoclonidine) for alpha-2 adrenergic receptors.
1. Membrane Preparation:
-
Tissues or cells expressing the target alpha-2 adrenergic receptor subtypes are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay, such as the Bradford or BCA assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [125I]p-Iodoclonidine or [3H]clonidine), and varying concentrations of the unlabeled competitor compound (p-Iodoclonidine or clonidine).
-
To determine non-specific binding, a separate set of wells is included containing a high concentration of an unlabeled ligand that saturates the receptors.
-
The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.
3. Separation of Bound and Free Radioligand:
-
Following incubation, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This process separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then analyzed using non-linear regression to determine the IC50 value of the competitor, which is the concentration required to inhibit 50% of the specific radioligand binding.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the alpha-2 adrenergic receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.
References
- 1. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of alpha 2-adrenergic receptors on rat pinealocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenergic receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
p-Iodoclonidine: A Comparative Guide to its Neurotransmitter Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of p-Iodoclonidine with a range of neurotransmitter receptors. The data presented is compiled from various experimental studies to offer an objective overview of its selectivity profile.
p-Iodoclonidine is a well-established partial agonist for α2-adrenergic receptors.[1] Understanding its cross-reactivity with other neurotransmitter receptors is crucial for elucidating its pharmacological effects and potential off-target interactions. This guide summarizes the available quantitative data on its binding affinities and provides detailed experimental methodologies for a key assay used in these determinations.
Comparative Binding Affinity of p-Iodoclonidine
The following table summarizes the binding affinities (Ki) of p-Iodoclonidine for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor Family | Receptor Subtype | Ligand | Ki (nM) | Species | Tissue/System | Reference |
| Adrenergic | α2-Adrenergic | p-Iodoclonidine | 1.0 - 3.7 | Human | Platelet Membranes | [1] |
| α1-Adrenergic | Prazosin | >1000 (µM range) | Human | Platelet Membranes | [1] | |
| β-Adrenergic | Propranolol | >1000 (µM range) | Human | Platelet Membranes | [1] | |
| Serotonergic | Serotonin | Serotonin | >1000 (µM range) | Human | Platelet Membranes | [1] |
| Histaminergic | H2 | Clonidine | > 10,000 (low affinity) | Human | Recombinant HEK cells | [2] |
| Dopaminergic | - | p-Iodoclonidine | Data not available | - | - | |
| Muscarinic Acetylcholine | M1, M3, M4 | Clonidine | Functional interaction | Rat | Spinal Cord | [3] |
Experimental Protocols
The determination of binding affinities, such as those presented above, is commonly achieved through radioligand competition binding assays.
Radioligand Competition Binding Assay for p-Iodoclonidine Cross-Reactivity
Objective: To determine the binding affinity (Ki) of p-Iodoclonidine for various neurotransmitter receptors by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Membrane Preparations: Homogenates of cells or tissues expressing the target receptor of interest.
-
Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [3H]-prazosin for α1-adrenergic receptors, [3H]-ketanserin for serotonin 5-HT2A receptors).
-
p-Iodoclonidine: Unlabeled p-Iodoclonidine hydrochloride.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Methodology:
-
Membrane Preparation:
-
Tissues or cells are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
Protein concentration is determined using a suitable method (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is typically performed in 96-well plates.
-
To each well, add a fixed concentration of the radioligand.
-
Add increasing concentrations of unlabeled p-Iodoclonidine (the competitor).
-
A set of wells containing only the radioligand (total binding) and another set with the radioligand and a high concentration of a known selective unlabeled ligand (non-specific binding) are included as controls.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed rapidly with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor (p-Iodoclonidine) concentration.
-
The IC50 value (the concentration of p-Iodoclonidine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Visualizations
Signaling Pathway of p-Iodoclonidine at α2-Adrenergic Receptors
Caption: Signaling cascade of p-Iodoclonidine via the α2-adrenergic receptor.
Experimental Workflow for Radioligand Competition Binding Assay
Caption: Workflow for determining binding affinity using a competition assay.
References
Comparative Analysis of p-Iodoclonidine and UK 14,304: A Guide for Researchers
A detailed examination of two prominent alpha-2 adrenergic receptor agonists, p-Iodoclonidine and UK 14,304, reveals key differences in their pharmacological profiles. This guide provides a comprehensive comparison of their binding affinities, functional activities, and the underlying signaling pathways, supported by experimental data and detailed protocols for researchers in drug development and pharmacology.
p-Iodoclonidine and UK 14,304 are widely utilized research tools for studying the alpha-2 adrenergic receptor (α2-AR), a G protein-coupled receptor (GPCR) that plays a crucial role in regulating neurotransmitter release and physiological processes such as blood pressure control and analgesia. While both compounds are agonists for the α2-AR, their intrinsic activities differ, with UK 14,304 generally considered a full agonist and p-Iodoclonidine often characterized as a partial agonist. This distinction is critical for the interpretation of experimental results and the design of new therapeutic agents.
Quantitative Comparison of Pharmacological Properties
The following table summarizes the key quantitative data for p-Iodoclonidine and UK 14,304, compiled from various experimental studies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Parameter | p-Iodoclonidine | UK 14,304 | Experimental System |
| Receptor Binding Affinity | |||
| Kd | 0.6 nM[1] | Not explicitly found in direct comparison | Rat cerebral cortical membranes ([125I]p-Iodoclonidine) |
| Kd | 1.2 ± 0.1 nM[2] | Full agonist, binds to high affinity sites[2][3] | Human platelet membranes ([125I]p-Iodoclonidine) |
| Ki | 1.0 nM (vs [3H]bromoxidine)[2] | Full agonist reference[2] | Human platelet membranes |
| Ki | 3.7 nM (high affinity vs [3H]yohimbine)[2] | Not specified | Human platelet membranes |
| Ki | 84 nM (low affinity vs [3H]yohimbine)[2] | Not specified | Human platelet membranes |
| Functional Activity | |||
| EC50 (cAMP accumulation) | 347 ± 60 nM[1] | Not explicitly found in direct comparison | SK-N-SH neuroblastoma cells |
| Emax (cAMP accumulation) | 76 ± 3% inhibition[1] | Generally considered a full agonist[4] | SK-N-SH neuroblastoma cells |
| EC50 (platelet aggregation) | 1.5 µM (potentiates ADP-induced)[2] | Not specified | Human platelets |
| IC50 (platelet aggregation) | 5.1 µM (inhibits epinephrine-induced)[2] | Not specified | Human platelets |
Signaling Pathways and Experimental Workflows
The activation of α2-adrenergic receptors by agonists like p-Iodoclonidine and UK 14,304 initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This mechanism is central to the physiological effects mediated by these receptors.
A common method to quantify the binding of ligands to the α2-AR is the radioligand binding assay. The general workflow for such an experiment is depicted below.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize p-Iodoclonidine and UK 14,304.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of a radiolabeled ligand and the inhibition constant (Ki) of a competing unlabeled ligand.
1. Membrane Preparation:
-
Homogenize cells or tissues expressing the α2-adrenergic receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).
2. Binding Reaction:
-
In a final volume of 250 µL, combine the membrane preparation (typically 20-50 µg of protein), a fixed concentration of radioligand (e.g., [125I]p-Iodoclonidine), and varying concentrations of the unlabeled competitor (p-Iodoclonidine or UK 14,304).
-
For saturation binding experiments, use increasing concentrations of the radioligand.
-
To determine non-specific binding, include a set of tubes with a high concentration of an unlabeled α2-AR antagonist (e.g., yohimbine).
-
Incubate the reaction tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation experiments, plot specific binding against the radioligand concentration and fit the data to a one-site binding model to determine the Kd and Bmax (maximal number of binding sites).
-
For competition experiments, plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration that inhibits 50% of radioligand binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
1. Cell Culture and Treatment:
-
Culture cells endogenously or recombinantly expressing the α2-adrenergic receptor (e.g., SK-N-SH cells) to an appropriate confluency.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Stimulate the cells with a known adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of the α2-AR agonist (p-Iodoclonidine or UK 14,304).
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
2. Cell Lysis and cAMP Measurement:
-
Terminate the reaction by aspirating the medium and lysing the cells with a lysis buffer.
-
Measure the intracellular cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal inhibition) and the Emax (maximal inhibition).
Conclusion
The comparative analysis of p-Iodoclonidine and UK 14,304 highlights their distinct profiles as α2-adrenergic receptor agonists. While both bind with high affinity to the receptor, UK 14,304 acts as a full agonist, capable of eliciting a maximal response in functional assays. In contrast, p-Iodoclonidine demonstrates partial agonism, producing a submaximal response even at saturating concentrations. This difference in intrinsic efficacy is a critical consideration for researchers investigating the physiological and pathological roles of the α2-adrenergic receptor and for the development of novel therapeutics targeting this receptor. The provided experimental protocols offer a foundation for further investigation and a standardized approach to characterizing these and other α2-AR ligands.
References
- 1. p-[125I]iodoclonidine, a novel radiolabeled agonist for studying central alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p-[125I]iodoclonidine is a partial agonist at the alpha 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet high affinity adrenoceptor binding sites labelled with the agonist [3H]UK-14,304, in depressed patients and matched controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Scatchard Analysis of p-Iodoclonidine Hydrochloride Binding: A Comparative Guide
This guide provides a comprehensive overview of the Scatchard analysis of p-Iodoclonidine hydrochloride binding data, tailored for researchers, scientists, and drug development professionals. It includes a comparative analysis of its binding properties, a detailed experimental protocol, and visualizations of the experimental workflow and the associated signaling pathway.
Comparative Binding Data of p-Iodoclonidine
p-[125I]Iodoclonidine is a well-characterized radioligand that acts as a partial agonist at the α2-adrenergic receptor.[1][2] Its binding affinity and the affinity of other competing ligands to human platelet membranes, a common model for studying α2-adrenergic receptors, are summarized below. The data is derived from saturation and competition binding experiments, with the dissociation constant (Kd) and inhibition constant (Ki) values indicating the affinity of the ligands for the receptor.
| Ligand | Parameter | Value (nM) | Receptor Target |
| p-[125I]Iodoclonidine | Kd | 1.2 ± 0.1 | α2-Adrenergic Receptor |
| p-Iodoclonidine | Ki | 1.0 | α2-Adrenergic Receptor |
| Yohimbine | Ki | 3.7 (high affinity), 84 (low affinity) | α2-Adrenergic Antagonist |
| Bromoxidine (UK14,304) | Ki | Low nanomolar range | α2-Adrenergic Agonist |
| Oxymetazoline | Ki | Low nanomolar range | α2-Adrenergic Agonist |
| Clonidine | Ki | Low nanomolar range | α2-Adrenergic Agonist |
| p-Aminoclonidine | Ki | Low nanomolar range | α2-Adrenergic Agonist |
| (-)-Epinephrine | Ki | Low nanomolar range | Adrenergic Agonist |
| Idazoxan | Ki | Low nanomolar range | α2-Adrenergic Antagonist |
| Prazosin | Ki | Micromolar range | α1-Adrenergic Antagonist |
| Propranolol | Ki | Micromolar range | β-Adrenergic Antagonist |
| Serotonin | Ki | Micromolar range | 5-HT Receptor Agonist |
Table 1: Binding affinities of p-Iodoclonidine and competing ligands at the α2-adrenergic receptor in human platelet membranes. Data sourced from literature.[1][2]
Scatchard plots of specific p-[125I]Iodoclonidine binding are linear, suggesting a single class of binding sites.[1][2] p-[125I]Iodoclonidine binds to the same number of high-affinity sites as the full α2-adrenergic receptor agonist [3H]bromoxidine, which represents approximately 40% of the sites bound by the antagonist [3H]yohimbine.[1][2]
Experimental Protocol: Scatchard Analysis of p-[125I]Iodoclonidine Binding
This protocol outlines the key steps for performing a Scatchard analysis using p-[125I]Iodoclonidine with human platelet membranes.
1. Membrane Preparation:
-
Isolate human platelets from whole blood by differential centrifugation.
-
Lyse the platelets in a hypotonic buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4) at 4°C.
-
Homogenize the lysate using a Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
2. Saturation Binding Assay:
-
Set up a series of assay tubes containing a fixed amount of membrane protein (e.g., 50-100 µg).
-
To each tube, add increasing concentrations of p-[125I]Iodoclonidine (e.g., 0.1-5.0 nM).
-
For each concentration of the radioligand, prepare a corresponding set of tubes for determining non-specific binding. To these tubes, add a high concentration of a competing non-radiolabeled ligand (e.g., 10 µM yohimbine) in addition to the p-[125I]Iodoclonidine.
-
Incubate all tubes at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity trapped on the filters using a gamma counter.
3. Data Analysis:
-
Calculate the specific binding at each concentration of p-[125I]Iodoclonidine by subtracting the non-specific binding from the total binding.
-
Construct a Scatchard plot by plotting the ratio of bound/free radioligand (Y-axis) against the amount of bound radioligand (X-axis).
-
The dissociation constant (Kd) is determined from the negative reciprocal of the slope of the linear regression line.
-
The maximum number of binding sites (Bmax) is determined from the x-intercept of the Scatchard plot.
Visualizations
Experimental Workflow for Scatchard Analysis
References
Safety Operating Guide
Proper Disposal of p-Iodoclonidine Hydrochloride: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of p-Iodoclonidine hydrochloride, a substance utilized in research settings. Researchers, scientists, and drug development professionals are advised to adhere to the following procedural guidance to ensure safety and regulatory compliance.
This compound is classified as a hazardous substance, harmful if swallowed, in contact with skin, or if inhaled.[1][2] Therefore, proper disposal is not only a matter of laboratory best practice but also a legal requirement. Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[2][3]
Hazard Profile and Safety Precautions
Before handling this compound for disposal, it is crucial to be aware of its hazard profile. The compound is an α2-adrenergic receptor partial agonist and should be handled with care.[4]
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Harmful or Toxic if swallowed.[1][2] | [1][2] |
| Acute Dermal Toxicity | Harmful in contact with skin.[1] | [1] |
| Acute Inhalation Toxicity | Harmful or Fatal if inhaled.[1][2] | [1][2] |
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[5] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[6]
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2][7] Do not dispose of this chemical with household garbage or allow it to enter the sewage system.[1]
Step-by-Step Disposal Workflow:
-
Segregation: Keep this compound waste separate from other waste streams. Do not mix it with non-hazardous waste.
-
Containerization: Store the waste in its original container or a clearly labeled, sealed, and appropriate hazardous waste container.
-
Licensed Disposal: Arrange for pickup and disposal by a licensed and approved hazardous waste management company.[2]
-
Incineration (as per analog disposal guidance): For the related compound, clonidine hydrochloride, a recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7] This should only be performed by a licensed facility.
-
Contaminated Materials: Any materials that come into contact with this compound, such as PPE, spill cleanup materials, and empty containers, should be treated as hazardous waste and disposed of accordingly.[8] Handle uncleaned containers as you would the product itself.[7]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols
Currently, there are no publicly available, peer-reviewed experimental protocols for the chemical inactivation of this compound. The standard and required procedure is disposal via a licensed hazardous waste facility.
Disclaimer: This information is intended as a guide and does not supersede any institutional, local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 4. caymanchem.com [caymanchem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. ph.health.mil [ph.health.mil]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
